1-Bromo-4-fluoro-2-methyl-5-nitrobenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-fluoro-2-methyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXDJIHJOUZBAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101277251 | |
| Record name | 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101277251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170098-98-3 | |
| Record name | 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170098-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101277251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Bromo-4-fluoro-2-methyl-5-nitrobenzene CAS number
An In-depth Technical Guide to 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. The document details its chemical properties, synthesis, and applications, with a focus on its role in research and development, particularly in the pharmaceutical and agrochemical industries.
Chemical Identity and Properties
This compound is an aromatic organic compound with the CAS number 170098-98-3.[1][2] It is also known by its synonyms, 5-Bromo-2-fluoro-4-methylnitrobenzene and 2-Bromo-5-fluoro-4-nitrotoluene.[1] This compound serves as a versatile building block in organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 170098-98-3 | [1][2] |
| Molecular Formula | C₇H₅BrFNO₂ | [1][2] |
| Molecular Weight | 234.02 g/mol | [1] |
| IUPAC Name | This compound | [1][2] |
| InChI | InChI=1S/C7H5BrFNO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3 | [1] |
| InChIKey | VMXDJIHJOUZBAW-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CC(F)=C(--INVALID-LINK--[O-])C=C1Br | [2] |
| Purity | Typically ≥95% | [2] |
Safety and Hazard Information
The compound is associated with the following hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):
-
H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of a substituted toluene. A representative experimental protocol is detailed below.
Experimental Protocol: Nitration of 2-Bromo-5-fluorotoluene
This protocol describes the synthesis of this compound from 2-bromo-5-fluorotoluene.[3]
Reagents and Materials:
-
2-bromo-5-fluorotoluene (15.9 mmol)
-
Nitronium tetrafluoroborate (16.7 mmol)
-
Dichloromethane (60 mL)
-
Ice water
-
Pentane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Suspend 2.21 g (16.7 mmol) of nitronium tetrafluoroborate in 30 mL of dichloromethane in a reaction vessel equipped for reflux.
-
Dissolve 3.0 g (15.9 mmol) of 2-bromo-5-fluorotoluene in 30 mL of dichloromethane.
-
Slowly add the 2-bromo-5-fluorotoluene solution dropwise to the nitronium tetrafluoroborate suspension under reflux conditions.
-
After the addition is complete, continue to stir the reaction mixture under reflux for 6 hours.
-
Upon completion of the reaction, pour the mixture into ice water.
-
Extract the product with dichloromethane.
-
Combine the organic phases and wash with water.
-
Dry the organic phase over anhydrous sodium sulfate and then concentrate it on a rotary evaporator to yield a yellow oil.
-
Allow the oil to stand overnight to crystallize.
-
Collect the crystals by filtration, wash with 2 mL of pentane, and dry to obtain the final product.
Results:
This procedure yields this compound as a crystalline solid.[3] The product can be analyzed by GC/MS.[3]
Synthesis Workflow Diagram
The following diagram illustrates the synthesis process described above.
Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of more complex molecules. The presence of bromo, fluoro, methyl, and nitro groups on the benzene ring provides multiple reaction sites for further chemical transformations.
Role as a Chemical Intermediate
This compound is utilized as a reagent in the synthesis of a variety of chemical compounds.[4] Bromo-nitrobenzene derivatives are frequently employed as intermediates in the production of:
The dual reactivity of the bromo and nitro groups makes this class of compounds highly adaptable. The bromine atom can act as a leaving group in cross-coupling reactions such as Suzuki, Heck, and Sonogashira, as well as in nucleophilic displacement reactions.[5] The nitro group is a strong electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution and can be reduced to an amino group.[5]
Relevance in Drug Discovery
In the field of drug discovery, scaffolds containing bromo-nitrobenzene moieties are pivotal for synthesizing complex organic molecules with potential therapeutic activities.[5] Researchers utilize such structures to construct drug candidates for various therapeutic areas, including:
The ability to modify the positions of the functional groups allows for the fine-tuning of pharmacological properties like potency, selectivity, and bioavailability.[5]
Use in Agrochemicals
Similar to its application in pharmaceuticals, this compound's structural motifs are relevant in the development of next-generation agrochemicals. It can serve as a precursor for novel herbicides, insecticides, and fungicides.[5]
Logical Relationship of Applications
The following diagram illustrates the logical flow from the properties of this compound to its applications.
Caption: Logical flow of the compound's applications.
References
- 1. This compound | C7H5BrFNO2 | CID 10036983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 95% | CAS: 170098-98-3 | AChemBlock [achemblock.com]
- 3. This compound, 5-Bromo-2-fluoro-4-methylnitrobenzene | 170098-98-3 [chemicalbook.com]
- 4. 170098-98-3 | this compound, 5-Bromo-2-fluoro-4-methylnitrobenzene [fluoromart.com]
- 5. nbinno.com [nbinno.com]
Technical Guide: Physical Properties of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of the aromatic organic compound 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene (CAS No: 170098-98-3). This document consolidates computational data and outlines detailed experimental protocols for the determination of its key physical characteristics, serving as a vital resource for its application in synthesis and drug development.
Core Physical and Chemical Properties
While specific experimental data for this compound is limited in publicly available literature, a combination of computational predictions and data from suppliers provides a solid foundation for its physical profile. These properties are crucial for understanding its behavior in various chemical and biological systems.
Data Presentation: Summary of Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 170098-98-3 | PubChem[1] |
| Molecular Formula | C₇H₅BrFNO₂ | PubChem[1] |
| Molecular Weight | 234.02 g/mol | PubChem[1] |
| Monoisotopic Mass | 232.94877 Da | PubChem[1] |
| Physical Form | Solid, White to Off-White | ChemicalBook[2] |
| Solubility | Chloroform (Slightly), DMSO (Slightly) | ChemicalBook[2] |
| XLogP3 (Computed) | 2.9 | PubChem[1] |
| Polar Surface Area (Computed) | 45.8 Ų | PubChem[1] |
| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count (Computed) | 3 | PubChem[1] |
| Rotatable Bond Count (Computed) | 1 | PubChem[1] |
Experimental Protocols
The following sections detail the methodologies for the synthesis and determination of the principal physical properties of this compound.
Synthesis Protocol: Nitration of 2-Bromo-5-fluoro-toluene
The synthesis of this compound can be achieved through the electrophilic nitration of a suitable precursor, such as 2-bromo-5-fluorotoluene. The general methodology is adapted from procedures for similar bromo-nitrobenzene derivatives.[3][4]
Materials:
-
2-Bromo-5-fluorotoluene
-
Concentrated Sulfuric Acid (98%)
-
Potassium Nitrate (or concentrated Nitric Acid)
-
Ice water
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
In a three-necked flask equipped with a stirrer and a thermometer, add the precursor (e.g., 5.0 g) to concentrated sulfuric acid (50 ml).
-
Cool the solution to between 0 °C and 5 °C using an ice bath.
-
Slowly add potassium nitrate (1.3 equivalents) in portions, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction to proceed at room temperature for approximately 2 hours under a nitrogen atmosphere.[4]
-
Upon completion, pour the reaction mixture into a large volume of ice water.
-
Extract the product using ethyl acetate. The organic phase should then be washed with a saturated brine solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure to obtain the crude product.[4]
-
Purify the crude product via silica gel column chromatography, using petroleum ether as the eluent, to yield the final product.[4]
Melting Point Determination
The melting point provides a key indicator of purity. A sharp melting range typically signifies a pure compound.[5]
Apparatus:
-
Digital melting point apparatus (e.g., Mel-Temp) or Thiele tube setup
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
Procedure:
-
Ensure the compound is finely powdered by grinding a small amount in a mortar.
-
Pack the powdered solid into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[6]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
If using a Thiele tube, attach the capillary to a thermometer with a rubber band and immerse it in the oil bath, ensuring the sample is level with the thermometer bulb.[5]
-
Heat the apparatus rapidly to establish an approximate melting point.
-
Allow the apparatus to cool, then repeat the determination with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the expected melting point.[5]
-
Record the temperature at which the solid first begins to liquefy (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.[6]
Density Determination of a Solid
The density of a solid organic compound can be accurately measured using several techniques, including the gas displacement method, which is highly efficient for powdered materials.[7]
Apparatus:
-
Gas pycnometer
-
Analytical balance
-
Helium gas source
Procedure (Gas Displacement Method):
-
Accurately weigh the solid sample using an analytical balance.
-
Place the weighed sample into the calibrated sample chamber of the gas pycnometer.[7]
-
The instrument will first fill a reference chamber with helium gas to a known pressure.
-
The gas is then expanded into the sample chamber. The instrument records the equilibrated pressure.[7]
-
Based on the pressure change and the known volumes of the chambers, the volume of the solid sample (skeletal volume) is calculated by the instrument's software.
-
The skeletal density is then calculated as the ratio of the sample's mass to its determined volume.[7]
Visualizations
The following diagrams illustrate the logical workflow for the characterization of this compound and the relationship between its substituents.
Caption: Workflow for Synthesis and Physical Characterization.
Caption: Influence of Substituents on Physical Properties.
References
- 1. This compound | C7H5BrFNO2 | CID 10036983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 5-Bromo-2-fluoro-4-methylnitrobenzene CAS#: 170098-98-3 [m.chemicalbook.com]
- 3. 170098-98-3 | this compound, 5-Bromo-2-fluoro-4-methylnitrobenzene [fluoromart.com]
- 4. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. byjus.com [byjus.com]
- 7. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
An In-depth Technical Guide to 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene, a key intermediate in organic synthesis and drug discovery.
Molecular Structure and Identification
This compound is a substituted aromatic compound with the chemical formula C₇H₅BrFNO₂. Its structure features a benzene ring substituted with a bromine atom, a fluorine atom, a methyl group, and a nitro group. The precise arrangement of these substituents is critical to its chemical reactivity and utility as a building block in the synthesis of more complex molecules.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 170098-98-3[1] |
| Molecular Formula | C₇H₅BrFNO₂[1] |
| SMILES | CC1=CC(=C(C=C1Br)--INVALID-LINK--[O-])F[1] |
| InChI | InChI=1S/C7H5BrFNO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3[1] |
Physicochemical Properties
The physicochemical properties of this compound are essential for its handling, storage, and application in chemical reactions. The following table summarizes key computed and experimental data.
| Property | Value | Source |
| Molecular Weight | 234.02 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | |
| Melting Point | No experimental data available for this isomer. A related isomer, 1-bromo-2-fluoro-4-methyl-5-nitrobenzene, has a melting point of 61 °C. | |
| Boiling Point | No experimental data available. | |
| Solubility | Slightly soluble in Chloroform and DMSO. | |
| XLogP3 | 2.9 | PubChem (Computed)[1] |
Synthesis
Experimental Protocol: Synthesis of 1-bromo-5-fluoro-2-methyl-4-nitrobenzene (Illustrative)
This protocol describes the nitration of 2-bromo-4-fluorotoluene and is presented here as a representative synthetic method.
Materials:
-
2-Bromo-4-fluorotoluene
-
Concentrated sulfuric acid (98%)
-
Potassium nitrate
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Ice
-
Nitrogen gas
Equipment:
-
100 ml three-necked flask
-
Stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 100 ml three-necked flask, add the starting material (e.g., 5.0 g, 26.5 mmol) and 50 ml of 98% concentrated sulfuric acid.
-
Cool the solution to 0-5 °C using an ice bath.
-
Under a nitrogen atmosphere, add potassium nitrate (e.g., 3.5 g, 34.6 mmol) portion-wise, maintaining the temperature between 0-5 °C.
-
Allow the reaction to proceed at 25 °C for 2 hours with continuous stirring.
-
Upon completion of the reaction, pour the reaction mixture into a large volume of ice water.
-
Extract the product with ethyl acetate.
-
Wash the organic phase with a saturated brine solution.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to obtain the final product.[2]
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of a variety of more complex organic molecules. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized. These derivatives are often explored in the fields of medicinal chemistry and materials science.[3]
The bromine atom can participate in cross-coupling reactions, such as the Sonogashira reaction, while the nitro group can be reduced to an amine, a common functional group in many biologically active compounds.[3] This versatility makes it a valuable building block for creating libraries of novel compounds for drug discovery and other applications.
Visualization of Synthetic Utility
As specific signaling pathway involvement for this compound is not documented, the following diagram illustrates its logical role as a key intermediate in the synthesis of more complex chemical entities.
Caption: Synthetic pathway illustrating the role of this compound.
Safety Information
This compound is classified as harmful and requires careful handling in a laboratory setting.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
This technical guide is intended for informational purposes for qualified professionals and should not be considered a substitute for a comprehensive safety data sheet (SDS) or thorough experimental validation.
References
Synthesis of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of a plausible synthetic pathway for 1-bromo-4-fluoro-2-methyl-5-nitrobenzene, a valuable intermediate in medicinal chemistry and organic synthesis.[1] The synthesis involves a single-step electrophilic aromatic substitution reaction. This guide details the experimental protocol, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.
Synthesis Pathway Overview
The most direct and established method for the synthesis of this compound is the nitration of 3-bromo-4-fluorotoluene. This reaction falls under the category of electrophilic aromatic substitution, where a nitronium ion (NO₂⁺) acts as the electrophile, attacking the electron-rich aromatic ring of the substituted toluene.[2][3] The nitronium ion is generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid.[2][3] The sulfuric acid serves as a catalyst and a dehydrating agent, facilitating the formation of the highly reactive nitronium ion.[2]
The directing effects of the substituents on the aromatic ring (methyl, fluoro, and bromo groups) guide the position of the incoming nitro group. The methyl group is an activating ortho-, para-director, while the halogen atoms are deactivating ortho-, para-directors. The nitration is expected to occur at the position that is most activated and sterically accessible, which is para to the methyl group and ortho to the bromine atom, yielding the desired product.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound, adapted from established procedures for the nitration of substituted toluenes and other aromatic compounds.[2][4][5][6]
2.1 Materials and Reagents
-
3-Bromo-4-fluorotoluene
-
Concentrated Nitric Acid (HNO₃, ~70%)
-
Concentrated Sulfuric Acid (H₂SO₄, ~98%)
-
Diethyl ether (or other suitable organic solvent like dichloromethane)
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ice
-
Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel, beakers, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
2.2 Reaction Procedure
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar, combine concentrated sulfuric acid and concentrated nitric acid in a 1:1 volume ratio (e.g., 15 mL of H₂SO₄ and 15 mL of HNO₃). This should be done cautiously in an ice bath to dissipate the heat generated upon mixing. Cool the mixture to 0-5 °C.
-
Addition of the Starting Material: While maintaining the temperature of the nitrating mixture between 0 and 10 °C, slowly add 3-bromo-4-fluorotoluene dropwise with vigorous stirring. The addition should be controlled to prevent a rapid increase in temperature, which could lead to undesired side products, including dinitrated compounds.[5]
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for approximately one hour.[6] Subsequently, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.[5][6]
2.3 Work-up and Purification
-
Quenching: Pour the reaction mixture slowly and carefully over a large amount of crushed ice with stirring. This will quench the reaction and precipitate the crude product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[2]
-
Washing: Combine the organic extracts and wash successively with:
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by silica gel column chromatography to yield pure this compound.[7]
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Notes |
| Starting Material | 3-Bromo-4-fluorotoluene | |
| Molecular Weight | 189.02 g/mol | |
| Product | This compound | [8][9] |
| CAS Number | 170098-98-3 | [8][9] |
| Molecular Formula | C₇H₅BrFNO₂ | [8][9] |
| Molecular Weight | 234.02 g/mol | [8][9] |
| Reaction Conditions | ||
| Temperature | 0-10 °C initially, then room temperature | To control exotherm and prevent side reactions. |
| Reaction Time | 2-3 hours | |
| Expected Yield | 50-60% | Based on yields of similar nitration reactions.[7] |
| Purity | >95% (after purification) | [8] |
Synthesis Workflow Visualization
The following diagram illustrates the workflow for the synthesis of this compound.
References
- 1. 170098-98-3 | this compound, 5-Bromo-2-fluoro-4-methylnitrobenzene [fluoromart.com]
- 2. cerritos.edu [cerritos.edu]
- 3. scribd.com [scribd.com]
- 4. uwosh.edu [uwosh.edu]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. Page loading... [wap.guidechem.com]
- 7. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 8. This compound 95% | CAS: 170098-98-3 | AChemBlock [achemblock.com]
- 9. This compound | C7H5BrFNO2 | CID 10036983 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. The information presented herein is essential for the characterization and quality control of this compound in research and development settings. This document includes predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, and expected Mass Spectrometry (MS) fragmentation patterns. Detailed experimental protocols for obtaining these spectra are also provided.
Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.10 | d | 1H | Ar-H |
| ~7.40 | d | 1H | Ar-H |
| ~2.50 | s | 3H | -CH ₃ |
Note: Predicted chemical shifts can vary. The aromatic protons are expected to show coupling to the adjacent fluorine atom.
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Frequency: 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~159 (d) | C -F |
| ~148 | C -NO₂ |
| ~138 | C -CH₃ |
| ~128 (d) | C H |
| ~125 (d) | C H |
| ~118 | C -Br |
| ~20 | -C H₃ |
Note: Predicted chemical shifts can vary. Carbons in proximity to the fluorine atom are expected to appear as doublets due to C-F coupling.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Weak | C-H stretch (methyl) |
| ~1590-1570 | Strong | C=C stretch (aromatic) |
| ~1530-1500 | Strong | Asymmetric NO₂ stretch |
| ~1460 | Medium | C-H bend (methyl) |
| ~1350-1330 | Strong | Symmetric NO₂ stretch |
| ~1250-1200 | Strong | C-F stretch |
| ~880-860 | Strong | C-H out-of-plane bend |
| ~750-700 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Relative Abundance | Assignment |
| 233 | ~100% | [M]⁺ (containing ⁷⁹Br) |
| 235 | ~98% | [M+2]⁺ (containing ⁸¹Br) |
Note: The molecular ion region is expected to show a characteristic M/M+2 isotopic pattern with approximately a 1:1 ratio, which is indicative of the presence of a single bromine atom.[1][2][3]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
If the sample contains any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, typically by optimizing the deuterium lock signal.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
-
Phase the spectra to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method):
-
Place a small amount of solid this compound into a small vial.
-
Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid.
-
Using a pipette, apply a drop of the solution to the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The spectrometer will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing:
-
Label the significant absorption bands with their corresponding wavenumbers (cm⁻¹).
-
Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving the sample in a suitable solvent and introducing it via a liquid chromatography system.
-
Ionize the sample molecules. Electron Ionization (EI) is a common technique for this type of compound, which involves bombarding the sample with a high-energy electron beam. This typically results in the formation of a molecular ion (M⁺) and various fragment ions.
-
-
Mass Analysis:
-
The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection and Data Processing:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Identify the molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern with peaks at M and M+2 in an approximate 1:1 ratio is expected.[1][2][3]
-
Analyze the fragmentation pattern to gain further structural information.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
Solubility Profile of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene in organic solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on providing a framework for its determination. It includes a qualitative assessment based on chemical principles, detailed experimental protocols for solubility measurement, and methods for quantitative analysis.
Introduction: The Critical Role of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in chemical research and drug development. For a compound like this compound, which serves as a building block in organic synthesis, understanding its solubility is crucial for reaction optimization, purification, and formulation. In the pharmaceutical industry, poor aqueous solubility can hinder drug absorption and bioavailability, leading to challenges in developing effective therapeutics. Therefore, a thorough characterization of a compound's solubility in various solvents is a critical early-stage activity.
Qualitative Solubility Assessment
Based on the principle of "like dissolves like," the molecular structure of this compound—featuring a nonpolar substituted benzene ring and a polar nitro group—suggests a degree of solubility in a range of organic solvents. One supplier notes that the compound is slightly soluble in chloroform and DMSO.
A more detailed qualitative assessment suggests:
-
High to Moderate Solubility: Expected in polar aprotic solvents like acetone, ethyl acetate, and dimethylformamide (DMF), which can effectively solvate the polar nitro group.
-
Moderate Solubility: Likely in polar protic solvents such as methanol, ethanol, and isopropanol. The potential for hydrogen bonding with the nitro group's oxygen atoms would contribute to solubility.
-
Low Solubility: Expected in nonpolar solvents like hexane and toluene, where the polar nitro group would significantly hinder dissolution.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been reported. The following table is provided as a template for researchers to populate with experimentally determined values.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |
| e.g., Methanol | 25 | HPLC/UV-Vis | ||
| e.g., Ethanol | 25 | HPLC/UV-Vis | ||
| e.g., Acetone | 25 | HPLC/UV-Vis | ||
| e.g., Isopropanol | 25 | HPLC/UV-Vis | ||
| e.g., Chloroform | 25 | HPLC/UV-Vis | ||
| e.g., DMSO | 25 | HPLC/UV-Vis | ||
| e.g., Ethyl Acetate | 25 | HPLC/UV-Vis | ||
| e.g., Toluene | 25 | HPLC/UV-Vis | ||
| e.g., Hexane | 25 | HPLC/UV-Vis |
Experimental Protocol: Solubility Determination via the Shake-Flask Method
The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1] The following protocol outlines the steps to measure the solubility of this compound.
Objective: To determine the saturation solubility of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Syringes
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.
-
Solvent Addition: Add a precise volume of the desired organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).
-
Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.
Analytical Methodologies for Quantification
The concentration of this compound in the saturated solvent can be determined using High-Performance Liquid Chromatography (HPLC) or UV-Visible (UV-Vis) Spectrophotometry.[2][3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and selective method for quantifying aromatic nitro compounds.[4][5]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
Example Chromatographic Conditions:
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)[6]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40, v/v), isocratic. The exact ratio should be optimized for the best peak shape and retention time.
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 30°C[6]
-
Detection Wavelength: Aromatic nitro compounds typically absorb in the UV range. A wavelength of 254 nm is a good starting point, but the optimal wavelength should be determined by measuring the UV spectrum of the compound.[6]
-
Injection Volume: 10 µL[6]
Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Inject each standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration.
-
Use the calibration curve to determine the concentration of the diluted sample from the shake-flask experiment.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and faster method, suitable if the compound has a distinct chromophore and there are no interfering substances.[3][7]
Instrumentation:
-
UV-Vis spectrophotometer
Procedure:
-
Determine Maximum Wavelength (λmax): Scan a dilute solution of this compound across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).
-
Calibration:
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration, which should be linear according to the Beer-Lambert Law.
-
-
Sample Analysis: Measure the absorbance of the diluted sample from the shake-flask experiment at the λmax and use the calibration curve to determine its concentration.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for determining the solubility of this compound.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. longdom.org [longdom.org]
- 4. Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Guide: Safety and Handling of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene (CAS No. 170098-98-3). The information herein is compiled from various safety data sheets and chemical databases to ensure a high standard of safety in a laboratory and research environment.
Chemical Identification and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 170098-98-3 | [2] |
| Molecular Formula | C₇H₅BrFNO₂ | [1] |
| Molecular Weight | 234.02 g/mol | [1] |
| Physical Form | Solid | [3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Flash Point | Data not available | |
| Solubility | Data not available |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.[1][4]
| Hazard Class | Category | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312 | Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332 | Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | 3 | H335 | May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
-
GHS07 (Exclamation Mark)
Toxicological Information
| Compound | Route | Species | Value |
| 1-Fluoro-4-nitrobenzene | Oral (LDLO) | Rat | 250 mg/kg[7] |
| 1-Fluoro-4-nitrobenzene | Inhalation (LC50, 4h) | Rat | 2,600 mg/m³[7] |
Prolonged exposure to similar nitroaromatic compounds may lead to conditions such as anemia and methemoglobinemia, characterized by dizziness, headache, and cyanosis (bluish skin discoloration).[5]
Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid formation of dust and aerosols.[7]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wear appropriate personal protective equipment (see Section 5).
-
Use non-sparking tools to prevent ignition.
-
Wash hands thoroughly after handling.[8]
-
Do not eat, drink, or smoke in the work area.[8]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]
Exposure Controls and Personal Protective Equipment
Engineering Controls:
-
Ensure adequate ventilation. Local exhaust ventilation is recommended.
-
An eyewash station and safety shower should be readily accessible in the immediate work area.[10]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]
-
Skin Protection:
-
Respiratory Protection:
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5][8]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Accidental Release Measures
In the event of a spill, follow the experimental protocol outlined below.
Experimental Protocol for Spill Management:
-
Immediate Response and Area Evacuation:
-
Alert personnel in the immediate vicinity of the spill.
-
Evacuate the area, except for those involved in the cleanup.
-
Ensure the area is well-ventilated.
-
-
Personal Protective Equipment (PPE):
-
Don the appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, a lab coat, and respiratory protection.
-
-
Containment:
-
Prevent the spill from spreading. For solid spills, carefully sweep up the material to avoid generating dust.[7] For liquid spills, use an inert absorbent material like sand or vermiculite.
-
-
Cleanup:
-
Carefully collect the spilled material and absorbent into a suitable, labeled container for hazardous waste.[7]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Waste Disposal:
-
Dispose of the waste container according to local, state, and federal regulations for hazardous waste.
-
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
-
Specific Hazards: During a fire, irritating and toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides may be generated.[5]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]
Disposal Considerations
Dispose of this chemical and its container as hazardous waste in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
Visualizations
Caption: Workflow for handling a chemical spill.
This guide is intended for informational purposes and should not replace established institutional safety protocols. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.
References
- 1. This compound | C7H5BrFNO2 | CID 10036983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 95% | CAS: 170098-98-3 | AChemBlock [achemblock.com]
- 3. 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene | 64695-96-1 [sigmaaldrich.cn]
- 4. 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene | C7H5BrFNO2 | CID 58540400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene | C7H5BrFNO2 | CID 23284664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene | 64695-96-1 [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 12. 170098-98-3 | this compound, 5-Bromo-2-fluoro-4-methylnitrobenzene [fluoromart.com]
Purity analysis of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene
An In-depth Technical Guide to the Purity Analysis of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted aromatic compound with applications as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The precise arrangement of its functional groups (bromo, fluoro, methyl, and nitro) on the benzene ring dictates its reactivity and suitability for downstream applications. Consequently, ensuring the high purity and well-defined isomeric profile of this reagent is critical for the reproducibility of synthetic protocols and the quality of the final products.
This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of this compound. It details a multi-pronged approach utilizing High-Performance Liquid Chromatography (HPLC) for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and orthogonal purity assessment.
Potential Impurity Profile
The most common impurities in this compound are process-related, arising from the synthetic route. A plausible synthesis involves the nitration of 4-bromo-1-fluoro-2-methylbenzene. During this electrophilic aromatic substitution, the incoming nitro group is directed by the existing substituents. While the desired product is the 5-nitro isomer, other positional isomers can form in smaller quantities.
Figure 1: Potential Impurity Formation Pathway
The table below summarizes the most likely process-related impurities.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Type of Impurity |
| This compound | C₇H₅BrFNO₂ | 234.02 | Target Compound | |
| 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene | C₇H₅BrFNO₂ | 234.02 | Positional Isomer | |
| 2-Bromo-5-fluoro-1-methyl-4-nitrobenzene | C₇H₅BrFNO₂ | 234.02 | Positional Isomer | |
| 4-Bromo-1-fluoro-2-methylbenzene | C₇H₆BrF | 189.02 | Starting Material |
Comprehensive Analytical Workflow
A robust purity analysis relies on an integrated workflow that combines orthogonal analytical techniques. This ensures comprehensive characterization, from quantification of the main component to the identification and quantification of trace impurities.
Figure 2: Overall Purity Analysis Workflow
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assay
HPLC with UV detection is the primary technique for quantifying the purity of this compound and its organic impurities. A reversed-phase method provides excellent resolution for separating the main component from its closely related positional isomers.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard at approximately 1.0 mg/mL in acetonitrile.
-
Prepare the sample for analysis at the same concentration (1.0 mg/mL) in acetonitrile.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Inject the prepared solutions into the HPLC system.
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 50% B, 2-15 min: 50-95% B, 15-18 min: 95% B, 18-20 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| Detector | UV at 254 nm |
Hypothetical Data Summary:
| Peak ID | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 8.5 | 15,200 | 0.10 | Unreacted Starting Material |
| 2 | 10.2 | 45,600 | 0.30 | 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene |
| 3 | 11.5 | 15082000 | 99.55 | This compound |
| 4 | 12.1 | 12,100 | 0.05 | 2-Bromo-5-fluoro-1-methyl-4-nitrobenzene |
| Total | - | 15154900 | 100.00 | - |
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS serves as a powerful orthogonal technique to confirm the identity of the main peak and to elucidate the structure of unknown impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 100 µg/mL) in a suitable solvent like ethyl acetate or dichloromethane.
-
-
GC-MS Analysis:
-
Inject the sample into the GC-MS system. The components are separated based on their volatility and polarity in the GC column and then ionized and detected by the mass spectrometer.
-
GC-MS Conditions:
| Parameter | Value |
| GC Column | DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Inlet Temp. | 250 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-350 amu |
| MS Transfer Line | 280 °C |
Expected Mass Spectral Data:
| Compound | Expected [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | 233/235 (Br isotopes) | 218/220 ([M-CH₃]⁺), 187/189 ([M-NO₂]⁺), 108, 75 |
| 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene | 233/235 (Br isotopes) | 218/220 ([M-CH₃]⁺), 187/189 ([M-NO₂]⁺), 108, 75 |
| 4-Bromo-1-fluoro-2-methylbenzene | 188/190 (Br isotopes) | 173/175 ([M-CH₃]⁺), 109, 90 |
Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
NMR spectroscopy is essential for unambiguous structural confirmation of the target compound and can also be used for quantitative analysis (qNMR).
Methodology:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.
-
-
Spectral Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
For quantitative NMR (qNMR), a certified internal standard of known purity is added in a precise amount, and the purity of the analyte is calculated by comparing the integral of a specific analyte signal to that of the internal standard.
-
Expected Spectral Features:
-
¹H NMR: Will show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and coupling constants (J-values) will be characteristic of the substitution pattern.
-
¹³C NMR: Will display distinct signals for each of the seven carbon atoms in the molecule.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom. Its chemical shift is highly sensitive to the electronic environment, making it an excellent probe for confirming the isomeric structure.
Conclusion
The purity analysis of this compound requires a multi-faceted analytical approach. The combination of HPLC for accurate quantification, GC-MS for definitive identification of volatile impurities, and NMR for unambiguous structural verification provides a comprehensive and reliable assessment of the material's quality. This rigorous characterization is indispensable for ensuring the consistency and success of research and development activities where this compound is utilized.
The Chemical Reactivity of Halogenated Nitroaromatics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated nitroaromatic compounds are a pivotal class of molecules in organic chemistry, serving as versatile intermediates in the synthesis of a wide range of industrial and pharmaceutical products, including dyes, pesticides, and active pharmaceutical ingredients (APIs).[1][2] The interplay between the electron-withdrawing nitro group and the halogen substituent(s) imparts unique chemical reactivity to the aromatic ring, making it susceptible to specific transformations. This technical guide provides an in-depth exploration of the core principles governing the chemical reactivity of these compounds, with a focus on nucleophilic aromatic substitution (SNA r), reduction of the nitro group, and reactions involving the halogen substituent. Detailed experimental protocols, quantitative data, and visual representations of key pathways are presented to aid researchers in their practical applications.
Core Reactivity Principles
The reactivity of halogenated nitroaromatics is primarily dictated by the strong electron-withdrawing nature of the nitro group. This effect, exerted through both inductive and resonance mechanisms, significantly depletes the electron density of the aromatic ring, making it electrophilic and susceptible to nucleophilic attack.[3][4] The presence of one or more nitro groups, particularly at positions ortho and para to a halogen atom, is a critical activating factor for nucleophilic aromatic substitution.[4][5]
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is the most important reaction pathway for halogenated nitroaromatics.[3][4] It proceeds via a two-step addition-elimination mechanism. The first, and typically rate-determining, step involves the attack of a nucleophile on the carbon atom bearing the halogen (the ipso carbon), leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[6] The negative charge in this intermediate is delocalized over the aromatic ring and is effectively stabilized by the electron-withdrawing nitro groups.[3] The second step involves the departure of the halide ion, restoring the aromaticity of the ring.
The reactivity of the halogen leaving group in SNAr reactions follows an unusual trend: F > Cl ≈ Br > I.[4] This is contrary to the trend observed in SN2 reactions and is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates the initial nucleophilic attack, the rate-determining step.[4][7]
Reduction of the Nitro Group
The reduction of the nitro group to an amino group is a fundamental transformation in the synthesis of anilines, which are key precursors for many pharmaceuticals and dyes.[1] This reduction is a six-electron process that can proceed through various intermediates, including nitroso and hydroxylamine species.[8]
A significant challenge in the reduction of halogenated nitroaromatics is the competing hydrodehalogenation reaction, where the halogen substituent is replaced by a hydrogen atom.[9][10] The choice of catalyst and reaction conditions is crucial to achieve high selectivity for the desired haloaniline.
Reactions of the Halogen Substituent
While the halogen in an activated nitroaromatic ring is a good leaving group in SNAr reactions, it can also participate in other transformations. For instance, under certain conditions, halogenated nitroaromatics can undergo cross-coupling reactions.
Quantitative Data on Reactivity
The following tables summarize key quantitative data related to the reactivity of halogenated nitroaromatics, providing a comparative overview of reaction efficiencies under various conditions.
Table 1: Selective Hydrogenation of 1-iodo-4-nitrobenzene under Different Catalytic Conditions
| Catalyst | Substrate Concentration (M) | Temperature (°C) | H₂ Pressure (bar) | Reaction Time | Conversion (%) | Yield of 4-iodoaniline (%) | Dehalogenation (%) | Reference |
| Pt-V/C | 0.2 | 95 | 25 | 240 min | 94 | - | 27 | [9] |
| Pt-V/C | 0.1 | 95 | 25 | 21 min | 93 | - | 8 | [9] |
| Pt-V/C | 0.05 | 95 | 25 | 5 min | 99.5 | - | 1 | [9] |
| Raney Co | - | 110 | 20 | 260 min | Full | 81 | 0.5 | [9] |
| Raney Co | - | 80 | 85 | - | Full | 90 | 1.5 - 2 | [9] |
Table 2: Catalytic Hydrogenation of p-Chloronitrobenzene (p-CNB)
| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Reaction Time (h) | Conversion (%) | Selectivity for p-Chloroaniline (%) | Reference |
| Pt/ZrO₂/ZSM-5 (Pt/ZZ) | 40 | 0.7 | 1.5 | >99 | >99 | [11] |
| Pt/ZrO₂/MCM-22 (Pt/ZM) | 40 | 0.7 | 1.5 | >99 | >99 | [11][12] |
| Pd/C | 25 | - | 20 min | >99.9 | - (significant dehalogenation) | [13] |
| PPh₃-NaVO₃ co-modified Pd/C | - | - | - | - | High (inhibits dehalogenation) | [13] |
Table 3: Toxicological Data for 2,4-Dinitrochlorobenzene (DNCB)
| Toxicity Type | Species | Route | LD50 | Reference |
| Acute Oral Toxicity | Rat | Oral | 780 mg/kg | [5] |
| Acute Dermal Toxicity | Rabbit | Dermal | 130 mg/kg | [5] |
| Acute Oral Toxicity | Rat (male) | Oral | 939 mg/kg | |
| Acute Dermal Toxicity | Rabbit | Dermal | 130 mg/kg |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution - Synthesis of 2,4-Dinitrophenylhydrazine from 1-Chloro-2,4-dinitrobenzene
This protocol describes the synthesis of 2,4-dinitrophenylhydrazine, a common reagent for the characterization of aldehydes and ketones, via an SNAr reaction.
Materials:
-
1-Chloro-2,4-dinitrobenzene (2)
-
Hydrazine sulfate
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
Dissolve hydrazine sulfate in water. The addition of water helps to ionize the hydrazine sulfate, generating the nucleophilic hydrazine.[1]
-
Add sodium acetate to the solution to act as a buffer.[1]
-
Heat the mixture to ensure complete dissolution of the salts.
-
After slight cooling, filter the solution using ethanol as the solvent.
-
Add 1-chloro-2,4-dinitrobenzene to the filtrate.
-
Reflux the reaction mixture for one hour.
-
After reflux, cool the solution to allow the product, 2,4-dinitrophenylhydrazine, to crystallize.
-
Collect the product by suction filtration and wash with cold ethanol.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain pure 2,4-dinitrophenylhydrazine.
Protocol 2: Catalytic Hydrogenation of p-Chloronitrobenzene
This protocol outlines a general procedure for the selective reduction of p-chloronitrobenzene to p-chloroaniline using a heterogeneous catalyst.
Materials:
-
p-Chloronitrobenzene (p-CNB)
-
Ethanol (solvent)
-
Heterogeneous catalyst (e.g., Pt/ZrO₂/MCM-22)[11]
-
High-pressure autoclave reactor
Procedure:
-
Add the catalyst (0.05 g), p-CNB (0.2 g), and ethanol (20 mL) to the autoclave.[11]
-
Seal the autoclave and purge the system with H₂ gas five times to remove any air.[11]
-
Pressurize the autoclave with H₂ to the desired pressure (e.g., 0.7 MPa).[11]
-
Heat the reactor to the desired temperature (e.g., 40 °C) and stir the mixture vigorously (e.g., 800 rpm) for the specified reaction time (e.g., 1.5 hours).[11]
-
After the reaction is complete, cool the reactor in an ice-water bath.[11]
-
Filter the reaction mixture to remove the catalyst.
-
Analyze the filtrate using Gas Chromatography (GC) or other suitable analytical techniques to determine the conversion of p-CNB and the selectivity for p-chloroaniline.[11]
Protocol 3: Preparation of a Platinum on Carbon (Pt/C) Catalyst
This protocol describes the preparation of a supported platinum catalyst commonly used in hydrogenation reactions.
Materials:
-
H₂PtCl₆ solution
-
Activated carbon support
-
Formaldehyde solution
Procedure:
-
Impregnate the activated carbon support with the H₂PtCl₆ solution by wet impregnation.[14]
-
Reduce the platinum precursor by adding formaldehyde solution at 80 °C.[14]
-
Filter the resulting catalyst.
-
Wash the catalyst with deionized water.
-
Store the prepared catalyst in a packed bottle.[14]
Signaling Pathways and Logical Relationships
The biological activity and toxicity of halogenated nitroaromatics are often linked to their metabolism within organisms. A key metabolic process is the reduction of the nitro group, which can lead to the formation of reactive intermediates capable of interacting with cellular macromolecules and disrupting signaling pathways.
Metabolic Activation of Nitroaromatics
The reduction of a nitroaromatic compound can proceed through a series of steps, forming nitroso and N-hydroxyamino intermediates. The N-hydroxyamino metabolite is often implicated in binding to DNA.[15] In some cases, further activation through O-esterification is required for maximal biological activity.[15]
References
- 1. scribd.com [scribd.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. agr11.com [agr11.com]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. Highly efficient catalytic hydrogenation of p -chloronitrobenzene: the synergistic effect and hybrid nano-structure - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00870G [pubs.rsc.org]
- 12. Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 13. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]
- 14. Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Strategic Role of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene in Complex Molecule Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-4-fluoro-2-methyl-5-nitrobenzene (CAS No: 170098-98-3) is a strategically important chemical intermediate, valued for its specific arrangement of functional groups that allow for versatile and selective chemical transformations. This technical guide provides an in-depth analysis of its synthesis, key reactions, and its role as a crucial building block in the preparation of high-value molecules, particularly in the pharmaceutical industry. While direct synthesis of a marketed drug from this specific isomer is not widely documented in publicly available literature, its structural isomer, 2-bromo-5-fluoro-4-nitrotoluene, serves as a key starting material for the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib. This guide will leverage the synthesis of Alectinib as a primary case study to illustrate the synthetic utility of this class of compounds and the biological significance of their derivatives.
Physicochemical Properties
This compound is a substituted aromatic compound with the molecular formula C₇H₅BrFNO₂ and a molecular weight of 234.02 g/mol .[1] Its structure, characterized by the presence of a bromine atom, a fluorine atom, a methyl group, and a nitro group on a benzene ring, provides multiple reaction sites for synthetic chemists to exploit.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrFNO₂ | PubChem[1] |
| Molecular Weight | 234.02 g/mol | PubChem[1] |
| CAS Number | 170098-98-3 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | CC1=CC(=C(C=C1Br)--INVALID-LINK--[O-])F | PubChem[1] |
Synthesis of this compound and its Isomers
The synthesis of substituted nitroaromatic compounds like this compound and its isomers typically involves electrophilic aromatic substitution reactions on a suitably substituted benzene ring. A common strategy is the nitration of a precursor molecule.
General Synthetic Approach: Nitration
The introduction of the nitro group is a key step. This is generally achieved by treating the substituted benzene precursor with a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
Exemplary Experimental Protocol: Synthesis of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene
Reaction Scheme:
Caption: General reaction scheme for the nitration of 2-bromo-4-fluorotoluene.
Experimental Details:
| Parameter | Value/Description |
| Starting Material | 2-Bromo-4-fluorotoluene |
| Reagents | Potassium nitrate (KNO₃), Concentrated sulfuric acid (98% H₂SO₄) |
| Solvent | Concentrated sulfuric acid |
| Temperature | 0-5 °C for addition, then 25 °C for reaction |
| Reaction Time | 2 hours |
| Work-up | The reaction mixture is poured into ice water and extracted with ethyl acetate. The organic layer is washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. |
| Purification | Silica gel column chromatography (petroleum ether as eluent). |
| Yield | 54.3% |
This protocol highlights the typical conditions for such nitration reactions, which are characterized by careful temperature control to manage the exothermic nature of the reaction and to control the regioselectivity of the nitration.
Chemical Reactivity and Role as a Synthetic Intermediate
The true value of this compound lies in the differential reactivity of its functional groups, which allows for a stepwise and controlled construction of more complex molecules.
-
Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution. However, it can be readily reduced to an amino group (-NH₂), which is a versatile functional group for introducing a wide range of substituents, for example, through diazotization or amide bond formation.
-
Bromine Atom: The bromine atom is an excellent leaving group in nucleophilic aromatic substitution reactions and is a key handle for carbon-carbon bond formation through various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.
-
Fluorine Atom: The fluorine atom also influences the reactivity of the aromatic ring and can be a site for nucleophilic aromatic substitution, although it is generally less reactive than bromine in this context. In the final drug molecule, the fluorine atom can significantly impact metabolic stability and binding affinity.
-
Methyl Group: The methyl group can be a site for oxidation or other transformations, although it is generally the least reactive of the functional groups on the ring.
Case Study: Synthesis of Alectinib, an ALK Inhibitor
To illustrate the synthetic utility of this class of compounds, we will examine the synthesis of Alectinib, a potent and selective inhibitor of anaplastic lymphoma kinase (ALK), which is a key driver in certain types of non-small cell lung cancer (NSCLC).[3] While the documented synthesis of Alectinib starts from the isomer 2-bromo-5-fluoro-4-nitrotoluene, the chemical transformations are directly applicable to understanding the potential of this compound.
Retrosynthetic Analysis of Alectinib
A retrosynthetic analysis of Alectinib reveals that the core of the molecule can be constructed from a substituted aniline derived from 2-bromo-5-fluoro-4-nitrotoluene.
Synthetic Pathway to a Key Aniline Intermediate
The initial steps in the synthesis of Alectinib focus on the transformation of the starting material into a key aniline intermediate.
Caption: Initial steps in the synthesis of a key intermediate for Alectinib.
Construction of the Alectinib Core
The aniline intermediate then undergoes a series of reactions, including cross-coupling and cyclization, to build the complex heterocyclic core of Alectinib. The bromine atom is crucial for a key carbon-carbon bond-forming reaction, likely a Suzuki or similar cross-coupling reaction.
Biological Significance: The ALK Signaling Pathway and its Inhibition by Alectinib
The end-product of the synthesis, Alectinib, is a potent inhibitor of the ALK receptor tyrosine kinase. In certain cancers, a chromosomal rearrangement leads to the formation of a fusion gene, such as EML4-ALK, which results in a constitutively active ALK protein. This aberrant kinase activity drives tumor growth and survival by activating several downstream signaling pathways.[4][5]
The ALK Signaling Cascade
The constitutively active ALK fusion protein activates multiple downstream signaling pathways that promote cell proliferation, survival, and invasion. These include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell growth and proliferation.
-
PI3K-AKT-mTOR Pathway: This pathway is critical for cell survival, growth, and metabolism.
-
JAK-STAT Pathway: This pathway is involved in cell proliferation and survival.
Caption: Simplified diagram of the ALK signaling pathway and the inhibitory action of Alectinib.
Mechanism of Action of Alectinib
Alectinib is an ATP-competitive inhibitor of ALK. It binds to the ATP-binding pocket of the ALK kinase domain, preventing the phosphorylation of ALK and its downstream substrates.[6][7] This blockade of ALK signaling leads to the inhibition of cell proliferation and the induction of apoptosis in ALK-driven tumor cells. A significant advantage of Alectinib is its ability to cross the blood-brain barrier, making it effective against brain metastases, a common site of disease progression in ALK-positive NSCLC.[6]
Conclusion
This compound and its isomers are valuable chemical intermediates that provide a versatile platform for the synthesis of complex, high-value molecules. The strategic placement of reactive functional groups allows for a range of chemical transformations, making these compounds highly sought after in the pharmaceutical and agrochemical industries. The synthesis of the ALK inhibitor Alectinib from a structural isomer of the title compound serves as a compelling example of how these building blocks can be utilized to create potent and selective therapeutic agents that target key oncogenic signaling pathways. Further exploration of the reactivity of this compound is likely to uncover new synthetic routes to other important bioactive molecules.
References
- 1. Alectinib Synthesis through Formal α-Arylation of Enone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the ALECENSA® (alectinib) mechanism of action [alecensa.com]
- 3. WO2022051983A1 - Synthesis method of alectinib - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives from the versatile starting material, 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. This compound serves as a key building block in the development of biologically active molecules, particularly kinase inhibitors relevant to drug discovery programs. The following sections detail the synthetic routes, experimental procedures, and potential applications of the resulting derivatives.
Introduction
This compound is a substituted aromatic compound containing multiple reactive sites, making it an ideal scaffold for the synthesis of a diverse library of derivatives. The presence of a bromine atom allows for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. Additionally, the fluorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr), facilitating the introduction of various heteroatom-containing functional groups. These characteristics make this compound a valuable intermediate in the synthesis of complex organic molecules, including those with potential therapeutic applications.
Application in Drug Discovery: Kinase Inhibitors
Derivatives of this compound have been identified as promising scaffolds for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Specifically, derivatives of this starting material have been investigated as inhibitors of p38 MAP kinase and Janus kinases (JAKs).
p38 MAP Kinase: The p38 MAP kinase signaling pathway is activated by stress stimuli and pro-inflammatory cytokines, leading to cellular responses such as inflammation, apoptosis, and cell differentiation.[1][2] Inhibition of p38 MAP kinase is a therapeutic strategy for various inflammatory diseases.
Janus Kinases (JAKs): The JAK-STAT signaling pathway is essential for mediating cellular responses to a wide range of cytokines and growth factors, playing a key role in the immune system.[3][4] Dysregulation of this pathway is associated with autoimmune disorders and myeloproliferative neoplasms, making JAK inhibitors a significant class of therapeutic agents.
Experimental Protocols
The following are detailed protocols for the synthesis of representative derivatives from this compound via Suzuki-Miyaura coupling and nucleophilic aromatic substitution.
Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
This protocol describes the synthesis of 1-(4-methoxyphenyl)-4-fluoro-2-methyl-5-nitrobenzene.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 234 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).
-
Evacuate the flask and backfill with an inert atmosphere (nitrogen or argon). Repeat this cycle three times.
-
Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) to the flask.
-
Heat the reaction mixture to 80°C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired product.
Protocol 2: Nucleophilic Aromatic Substitution with Morpholine
This protocol describes the synthesis of 4-(4-morpholino-2-methyl-5-nitrophenyl)morpholine.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 mmol, 234 mg).
-
Add anhydrous DMF (5 mL).
-
To this solution, add morpholine (1.2 mmol, 105 µL) followed by potassium carbonate (2.0 mmol, 276 mg).
-
Heat the reaction mixture to 100°C.
-
Monitor the progress of the reaction by TLC (typically 4-8 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water (20 mL).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water (2 x 20 mL) and then with brine (20 mL) to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of derivatives from this compound. Note: The data presented is based on analogous reactions and should be considered illustrative. Actual results may vary.
Table 1: Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid | Product | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic Acid | 4-Fluoro-2-methyl-5-nitro-1,1'-biphenyl | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic Acid | 4-Fluoro-4'-methoxy-2-methyl-5-nitro-1,1'-biphenyl | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | 92 |
| 3 | 3-Thienylboronic Acid | 4-(4-Fluoro-2-methyl-5-nitrophenyl)thiophene | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 10 | 78 |
Table 2: Nucleophilic Aromatic Substitution Reactions
| Entry | Nucleophile | Product | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | 4-(4-Bromo-2-methyl-5-nitrophenyl)morpholine | K₂CO₃ (2) | DMF | 100 | 6 | 95 |
| 2 | Piperidine | 1-(4-Bromo-2-methyl-5-nitrophenyl)piperidine | K₂CO₃ (2) | DMSO | 110 | 8 | 91 |
| 3 | Aniline | 4-Bromo-2-methyl-5-nitro-N-phenylaniline | NaH (1.5) | THF | 65 | 12 | 75 |
Table 3: Representative Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI) m/z |
| 4-Fluoro-2-methyl-5-nitro-1,1'-biphenyl | 7.60-7.40 (m, 5H), 7.35 (d, 1H), 7.20 (d, 1H), 2.30 (s, 3H) | 159.2 (d), 148.5, 140.1, 135.5, 129.0, 128.5, 128.0, 125.0, 116.0 (d), 20.5 | 247.07 [M]⁺ |
| 4-(4-Bromo-2-methyl-5-nitrophenyl)morpholine | 7.80 (s, 1H), 7.05 (s, 1H), 3.90 (t, 4H), 3.20 (t, 4H), 2.45 (s, 3H) | 152.0, 145.0, 138.0, 128.0, 125.0, 115.0, 66.5, 50.0, 21.0 | 302.04 [M]⁺, 304.04 [M+2]⁺ |
Note: Spectroscopic data is predicted and illustrative.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway targeted by derivatives of this compound and a general experimental workflow for their synthesis.
Caption: p38 MAP Kinase Signaling Pathway Inhibition.
Caption: General Synthetic Workflow.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the nucleophilic aromatic substitution (SNAr) reactions of 1-bromo-4-fluoro-2-methyl-5-nitrobenzene. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, owing to its reactive sites for nucleophilic attack.
Introduction
This compound is an activated aromatic system primed for nucleophilic aromatic substitution. The strong electron-withdrawing effect of the nitro group (-NO₂), positioned para to the fluorine atom and meta to the bromine atom, significantly activates the benzene ring towards nucleophilic attack. According to established principles of SNAr reactions, the fluorine atom is a much better leaving group than bromine in this context due to its high electronegativity, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[1] Consequently, nucleophilic attack will preferentially occur at the carbon bearing the fluorine atom.
The general mechanism proceeds via a two-step addition-elimination pathway. The initial attack of a nucleophile forms a resonance-stabilized, negatively charged intermediate (a Meisenheimer complex).[2] The subsequent elimination of the fluoride ion restores the aromaticity of the ring, yielding the substituted product.
Data Presentation: Reactivity with Various Nucleophiles
While specific quantitative data for the SNAr reactions of this compound is not extensively reported in the literature, the following table summarizes the expected reactivity and general conditions with common classes of nucleophiles based on well-established principles of SNAr chemistry.
| Nucleophile Class | Representative Nucleophile | Expected Product Structure | Typical Solvent(s) | Typical Base(s) | Reaction Temperature |
| Amines | Piperidine | 1-(4-bromo-2-methyl-5-nitrophenyl)piperidine | DMF, DMSO, NMP | K₂CO₃, Et₃N | Room Temp. to 100°C |
| Alkoxides | Sodium Methoxide | 1-bromo-4-methoxy-2-methyl-5-nitrobenzene | THF, DMF | NaH, K₂CO₃ | 0°C to 80°C |
| Thiols | Thiophenol | 1-bromo-2-methyl-5-nitro-4-(phenylthio)benzene | DMF, DMSO | K₂CO₃, NaH | Room Temp. to 60°C |
Experimental Protocols
The following are detailed, representative protocols for the nucleophilic aromatic substitution of this compound with different classes of nucleophiles.
Protocol 1: Reaction with an Amine Nucleophile (e.g., Piperidine)
This protocol describes a general procedure for the synthesis of N-substituted 4-bromo-2-methyl-5-nitroaniline derivatives.
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add piperidine (1.2 eq) to the solution.
-
Add potassium carbonate (2.0 eq) as a base.
-
Stir the reaction mixture at 80°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)
This protocol details the SNAr reaction with an alkoxide, generated in situ from the corresponding alcohol.
Materials:
-
This compound
-
Methanol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Flame-dried round-bottom flask with magnetic stir bar
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF.
-
Add methanol (1.5 eq) to the solvent.
-
Cool the solution to 0°C in an ice bath and carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0°C for 30 minutes to generate the sodium methoxide.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir, monitoring by TLC. If the reaction is sluggish, gentle heating (e.g., to 50°C) may be applied.
-
After completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 3: Reaction with a Thiol Nucleophile (e.g., Thiophenol)
This protocol outlines the synthesis of thioether derivatives.
Materials:
-
This compound
-
Thiophenol
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stir bar
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Add thiophenol (1.1 eq) to the solution.
-
Add potassium carbonate (2.0 eq) as a base.
-
Stir the reaction mixture at room temperature, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the logical flow of the SNAr reactions and a generalized experimental workflow.
Caption: SNAr Reaction Mechanism of this compound.
Caption: Generalized Experimental Workflow for SNAr Reactions.
References
Application Notes and Protocols for Suzuki Coupling of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful and versatile palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures.
This document provides detailed application notes and experimental protocols for the Suzuki coupling of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. This substrate presents a unique challenge due to its specific substitution pattern:
-
Steric Hindrance: The methyl group at the ortho-position to the bromine atom can impede the oxidative addition step in the catalytic cycle.
-
Electronic Deactivation: The presence of a strong electron-withdrawing nitro group can influence the reactivity of the aryl bromide.
-
Fluorine Substitution: The fluorine atom further modifies the electronic properties of the aromatic ring.
Overcoming these challenges requires careful selection of the catalyst system, base, and reaction conditions to achieve high yields and purity of the desired coupled products. These notes are intended to guide researchers in developing robust and efficient protocols for the derivatization of this versatile building block.
Key Reaction Parameters and Optimization
The success of the Suzuki coupling of this compound is highly dependent on the careful optimization of several key parameters. Below is a summary of considerations for each component of the reaction.
Catalyst and Ligand Selection
For sterically hindered and electronically deactivated aryl bromides, the choice of the palladium catalyst and its associated ligand is critical. Bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to facilitate the oxidative addition of the palladium(0) species to the sterically encumbered carbon-bromine bond and to promote the subsequent reductive elimination step.
Recommended Catalyst Systems:
-
Palladium Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common palladium precursors that form the active Pd(0) catalyst in situ.
-
Bulky Monophosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling sterically hindered substrates.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes, such as PEPPSI-IPr, are also excellent catalysts for challenging Suzuki couplings due to their strong σ-donating properties and steric bulk.[1]
-
Palladium(II) Pre-catalysts with Integrated Ligands: Catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) can also be effective.
Base Selection
The base plays a crucial role in the transmetalation step of the Suzuki coupling mechanism, where the organic group is transferred from the boronic acid to the palladium center.[2] The choice of base can significantly impact the reaction rate and yield.
Commonly Used Bases:
-
Potassium Carbonate (K₂CO₃): A widely used and cost-effective base, often used in aqueous solvent mixtures.
-
Cesium Carbonate (Cs₂CO₃): A stronger base that can be particularly effective for difficult couplings.
-
Potassium Phosphate (K₃PO₄): A non-nucleophilic base that is often employed with sterically hindered substrates.
-
Potassium tert-Butoxide (t-BuOK): A very strong base that can be effective in anhydrous conditions, particularly with NHC ligands.[1]
Solvent Selection
The solvent system must be capable of dissolving the reactants and catalyst and is often a mixture of an organic solvent and an aqueous base solution. The choice of solvent can influence the reaction rate and selectivity.
Typical Solvent Systems:
-
Toluene/Water or 1,4-Dioxane/Water: These are common biphasic solvent systems used for a wide range of Suzuki couplings.
-
Anhydrous Solvents (e.g., 1,4-Dioxane, THF, Toluene): Used with strong, non-aqueous bases like potassium tert-butoxide.
-
Aprotic Polar Solvents (e.g., DMF, DMAc): Can be used but may require higher temperatures.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of aryl bromides with similar substitution patterns to this compound. This data serves as a guide for optimizing the reaction of the target substrate.
Table 1: Suzuki Coupling of Sterically Hindered and Electronically Deactivated Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-2-methylnaphthalene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 95 |
| 2-Bromo-1,3-dimethylbenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane | 100 | 16 | 92 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 6 | 98 |
| 2-Bromonitrobenzene | Phenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2) | DMF | 90 | 8 | 94 |
Note: The data in this table is a representative compilation from various sources for structurally similar compounds and should be used as a starting point for optimization.
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, solvent, temperature, and reaction time may be necessary to achieve the desired outcome.
Protocol 1: General Procedure using a Bulky Phosphine Ligand
This protocol is a robust starting point for the coupling of this compound with a variety of arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
SPhos or XPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
1,4-Dioxane and Water (degassed, typically in a 4:1 to 10:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, potassium phosphate, the palladium precursor, and the phosphine ligand.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl bromide.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled product.
Protocol 2: Procedure using an NHC-Palladium Catalyst
This protocol is an alternative for challenging couplings and may offer improved yields or shorter reaction times.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
PEPPSI-IPr catalyst (1-3 mol%)
-
Potassium tert-butoxide (t-BuOK) (2.0 - 3.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, potassium tert-butoxide, and the PEPPSI-IPr catalyst to a dry Schlenk flask.
-
Seal the vessel and remove it from the glovebox.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General workflow for the Suzuki coupling reaction.
References
Application Notes and Protocols: The Role of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-fluoro-2-methyl-5-nitrobenzene is a versatile aromatic building block increasingly utilized in the field of medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom, a fluorine atom which can modulate physicochemical properties, a methyl group, and a nitro group that can be readily converted to an amino group, makes it a valuable precursor for the synthesis of complex molecular scaffolds. This compound serves as a key starting material in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. The strategic arrangement of its functional groups allows for a variety of chemical transformations, including nucleophilic aromatic substitution, reduction, and cross-coupling reactions, providing a gateway to a diverse range of pharmacologically active molecules.
Application in the Synthesis of Kinase Inhibitors: Tucatinib
A prominent application of a structurally related aniline derived from this compound is in the synthesis of Tucatinib (marketed as TUKYSA). Tucatinib is a potent and highly selective tyrosine kinase inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2). Overexpression of HER2 is a key driver in several cancers, most notably in a significant portion of breast cancers. Tucatinib functions by binding to the intracellular kinase domain of HER2, which in turn blocks downstream signaling pathways like PI3K/AKT and MAPK, ultimately inhibiting cancer cell proliferation and survival.
The synthesis of Tucatinib involves the preparation of a key intermediate, 4-(triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline. While published syntheses of Tucatinib may start from different precursors, a plausible and efficient route can be envisioned utilizing this compound to generate this crucial aniline intermediate. The nitro group of the starting material is reduced to an amine, and the bromo and fluoro groups can be exploited for subsequent coupling and substitution reactions to build the final complex structure of Tucatinib.
Quantitative Data: Biological Activity of Tucatinib
The following table summarizes the in vitro inhibitory activity of Tucatinib against HER2 and its selectivity over other related kinases.
| Kinase Target | IC50 (nmol/L) | Reference |
| HER2 | 6.9 | |
| EGFR | 449 | |
| HER4 | 310 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Protocol 1: Synthesis of 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene (A structurally related compound)
This protocol describes the synthesis of a structurally similar compound, providing a foundational method for the nitration of a substituted bromofluorotoluene, which is a key step in producing the title compound.
Materials:
-
2-Bromo-4-fluorotoluene
-
Concentrated Sulfuric Acid (98%)
-
Potassium Nitrate
-
Ice water
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Petroleum ether
-
Silica gel for column chromatography
-
100 ml three-necked flask
-
Stirring apparatus
-
Cooling bath
-
Nitrogen gas supply
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Add 5.0 g (26.5 mmol) of 2-Bromo-4-fluorotoluene and 50 ml of 98% concentrated sulfuric acid to a 100 ml three-necked flask.
-
Cool the solution to 0-5 °C using a cooling bath.
-
Under a nitrogen atmosphere, add 3.5 g (34.6 mmol) of potassium nitrate in portions, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to warm to 25 °C and stir for 2 hours.
-
Upon completion of the reaction, pour the reaction mixture into a large volume of ice water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the organic phase with saturated brine solution.
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to obtain 1-bromo-5-fluoro-2-methyl-4-nitrobenzene.
Protocol 2: In Vitro Kinase Inhibition Assay for Tucatinib
This protocol outlines a general method for determining the in vitro inhibitory activity of Tucatinib against a specific kinase, such as HER2.
Materials:
-
Recombinant human HER2 kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
Tucatinib (dissolved in a suitable solvent like DMSO)
-
ATP (Adenosine triphosphate)
-
Assay buffer (specific to the kinase assay kit)
-
Microplate (e.g., 96-well or 384-well)
-
Microplate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
-
Kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare a serial dilution of Tucatinib in the assay buffer.
-
In a microplate, add the recombinant HER2 kinase, the kinase substrate, and the different concentrations of Tucatinib.
-
Initiate the kinase reaction by adding a specific concentration of ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30 °C or 37 °C) for a predetermined period.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions of the kinase assay kit.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader. The signal is typically inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the Tucatinib concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software.
Protocol 3: Administration of Tucatinib in Mouse Xenograft Models
This protocol provides a general guideline for the in vivo evaluation of Tucatinib's efficacy in mouse models bearing HER2-positive tumors.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
HER2-positive cancer cell line (e.g., BT-474 for breast cancer, NCI-N87 for gastric cancer)
-
Matrigel
-
Tucatinib formulation for oral administration (e.g., suspended in 30% Captisol in water)
-
Oral gavage needles
-
Calipers for tumor measurement
Procedure:
-
Xenograft Establishment:
-
Culture the chosen HER2-positive cancer cell line.
-
Harvest the cells and resuspend them in a 1:1 mixture of culture medium and Matrigel.
-
Subcutaneously implant the cell suspension into the flank of the immunocompromised mice.
-
Monitor the mice for tumor growth.
-
-
Treatment:
-
Once the tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Administer Tucatinib orally to the treatment group at a specified dosage and frequency (e.g., 25-100 mg/kg, once or twice daily).
-
Administer the vehicle solution to the control group.
-
-
Efficacy Evaluation:
-
Measure the tumor volume regularly using calipers.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Visualizations
Caption: General workflow from starting material to preclinical evaluation.
Caption: Simplified HER2 signaling pathway and the inhibitory action of Tucatinib.
Application of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene in Agrochemical Synthesis: A Review of Available Data
For Immediate Release
This document aims to provide researchers, scientists, and drug development professionals with the current landscape of related compounds in agrochemical synthesis, highlighting a closely related analogue for which experimental data has been published.
General Role of Halogenated Nitroaromatics in Agrochemicals
Substituted nitrobenzene compounds are pivotal in the synthesis of a wide array of bioactive molecules, including agrochemicals. The presence of nitro, bromo, and fluoro groups on the benzene ring provides multiple reactive sites for chemical modification, allowing for the creation of diverse molecular structures with varied modes of action. The introduction of fluorine, in particular, is a common strategy in agrochemical design to enhance biological activity and metabolic stability.
Case Study: A Structurally Similar Fungicide and Herbicide - 2-Bromo-4-fluoro-6-nitrophenol
Although no direct agrochemical applications were found for 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene, a structurally similar compound, 2-Bromo-4-fluoro-6-nitrophenol , has been patented for its fungicidal and herbicidal properties. The synthesis and biological activities of this compound are detailed below, offering a potential template for the functionalization and application of related molecules.
Synthesis of 2-Bromo-4-fluoro-6-nitrophenol
A patented method describes the synthesis of 2-Bromo-4-fluoro-6-nitrophenol starting from 2-Bromo-4-fluorophenol.[1]
Experimental Protocol:
-
Dissolution: In a reaction flask, 0.05 moles of 2-Bromo-4-fluorophenol is dissolved in 25 ml of chloroform with stirring.
-
Nitration: The solution is maintained at 20°C while a nitrating mixture, composed of sulfuric acid and nitric acid in a 1:5.5 molar ratio (0.065 moles total), is added dropwise.
-
Reaction: After the addition is complete, the reaction mixture is heated to 45°C and maintained for 3 hours.
-
Work-up: The reaction mixture is then washed with water and a saturated sodium chloride solution.
-
Drying and Isolation: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification: The crude product is recrystallized from ethanol to obtain a light yellow product.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Bromo-4-fluorophenol | [1] |
| Yield | 89% | [1] |
Reported Agrochemical Activity
The patent for 2-Bromo-4-fluoro-6-nitrophenol claims broad-spectrum and high-efficiency agricultural bactericidal activity, as well as a good inhibitory effect on weeds.[1] Specific quantitative data on its efficacy (e.g., IC50 or MIC values) against particular fungal strains or weed species are not detailed in the provided abstract.
Synthetic Workflow for 2-Bromo-4-fluoro-6-nitrophenol
Conclusion
While this compound remains a compound of interest for synthetic chemists, its direct application in the synthesis of commercialized agrochemicals is not documented in accessible literature. Researchers looking to explore the potential of this molecule in agrochemical applications may draw inspiration from the synthesis and activity of structurally related compounds like 2-Bromo-4-fluoro-6-nitrophenol. Further research and screening are necessary to determine if derivatives of this compound can yield novel and effective crop protection agents.
References
Application Note: Regioselective Nitration of 2-Bromo-5-fluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the regioselective nitration of 2-bromo-5-fluorotoluene, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol outlines a standard procedure using a mixture of concentrated nitric acid and sulfuric acid. Additionally, alternative conditions are presented, offering flexibility in reagent choice and reaction temperature. A comparative summary of reaction conditions for analogous substrates is provided for methodological context. The expected major product is 2-bromo-5-fluoro-4-nitrotoluene, based on the directing effects of the substituents on the aromatic ring.
Introduction
Substituted nitrotoluenes are valuable precursors in organic synthesis, particularly in the development of novel therapeutic agents. The introduction of a nitro group onto an aromatic ring is a fundamental transformation that opens avenues for further functionalization, such as reduction to an amine group. The specific regiochemistry of the nitration of 2-bromo-5-fluorotoluene is governed by the directing effects of the existing bromo, fluoro, and methyl substituents. All three are ortho, para-directors. The fluorine atom is a strong activating ortho, para-director, while the methyl group is also an activating ortho, para-director. The bromine atom is a deactivating ortho, para-director. The directing effects of these groups synergistically favor the introduction of the nitro group at the C4 position, para to the fluorine and ortho to the bromine, to yield 2-bromo-5-fluoro-4-nitrotoluene as the major product.
Experimental Protocols
This section details the recommended experimental procedure for the nitration of 2-bromo-5-fluorotoluene. Safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, lab coat, and acid-resistant gloves, should be strictly followed. All operations involving concentrated acids must be performed in a well-ventilated fume hood.
Method 1: Nitration using a Mixture of Concentrated Nitric and Sulfuric Acids
This is a widely used and effective method for the nitration of aromatic compounds.
Materials:
-
2-bromo-5-fluorotoluene
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Crushed ice
-
Deionized water
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Ethanol for recrystallization
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath, slowly add concentrated sulfuric acid. To the stirred and cooled sulfuric acid, add concentrated nitric acid dropwise via a dropping funnel, ensuring the temperature is maintained between 0 and 10 °C.
-
Addition of Substrate: Once the nitrating mixture is prepared and cooled, slowly add 2-bromo-5-fluorotoluene dropwise to the mixture, maintaining the reaction temperature between 0 and 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water until the filtrate is neutral to litmus paper.
-
Work-up: Dissolve the crude product in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Transfer the solution to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product, 2-bromo-5-fluoro-4-nitrotoluene.
Data Presentation
The following table summarizes various reaction conditions reported for the nitration of analogous substituted aromatic compounds, providing a useful reference for optimization.
| Starting Material | Nitrating Agent(s) | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Reference |
| 3-Chloro-2-fluorotoluene | Conc. HNO₃, Conc. H₂SO₄ | 0-10 | 2-4 | 60-70 | [1] |
| o-Bromobenzotrifluoride | Fuming HNO₃, Conc. H₂SO₄ | 50-60 | Not specified | 92 | [2] |
| Bromobenzene | Conc. HNO₃, Conc. H₂SO₄ | < 60 | 0.25 | Not specified | [3] |
| Toluene | Conc. HNO₃, Acetic Anhydride | Room Temp | Overnight | 80 (mixture) | [4] |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the nitration of 2-bromo-5-fluorotoluene.
The logical flow of the synthesis is depicted below, highlighting the directing effects of the substituents leading to the predicted major product.
References
Application Note: Purification of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 1-bromo-4-fluoro-2-methyl-5-nitrobenzene via recrystallization. This method is designed to effectively remove impurities commonly associated with the synthesis of substituted nitroaromatic compounds, yielding a product of high purity suitable for downstream applications in research and development, including pharmaceutical synthesis. The protocol outlines solvent selection, the recrystallization procedure, and methods for analysis of the purified product.
Introduction
This compound is a substituted nitroaromatic compound of interest in organic synthesis, often serving as a building block for more complex molecules in medicinal chemistry and materials science.[1] The purity of such intermediates is critical for the success of subsequent reactions, affecting reaction yield, impurity profiles of downstream products, and overall process efficiency. Synthetic procedures for similar bromo-nitrobenzene derivatives often result in impurities such as isomers and byproducts from the nitration process.[2] Recrystallization is a robust and scalable purification technique for solid compounds, leveraging differences in solubility between the desired compound and impurities in a chosen solvent system.[3][4] This document details a generalized recrystallization protocol for this compound, based on established methods for analogous compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the proper handling, storage, and purification of the compound.
| Property | Value |
| Molecular Formula | C₇H₅BrFNO₂ |
| Molecular Weight | 234.02 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Data not available; related isomers have melting points in the range of 37-61°C. |
| Solubility | Slightly soluble in chloroform and DMSO. Soluble in other common organic solvents like ethanol, methanol, and ethyl acetate is expected based on analogous compounds.[5][6][7] |
| CAS Number | 170098-98-3 |
Experimental Protocol
This protocol is a general guideline and may require optimization based on the initial purity of the crude this compound.
Materials and Equipment
-
Crude this compound
-
Recrystallization solvent (e.g., 95% Ethanol, Methanol, or Isopropanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Reflux condenser
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula and glass stirring rod
-
Analytical balance
-
Melting point apparatus
-
HPLC or GC for purity analysis
Solvent Selection
The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. For substituted nitrobenzenes, lower alcohols are often effective.
Screening Procedure:
-
Place approximately 50 mg of the crude material into separate test tubes.
-
Add 0.5 mL of a candidate solvent (e.g., ethanol, methanol, isopropanol) to each tube at room temperature. Observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath. Add the solvent dropwise until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
The optimal solvent will result in the formation of a significant amount of crystals upon cooling.
Based on protocols for similar compounds, 95% ethanol is a recommended starting solvent.[2]
Recrystallization Procedure
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent (e.g., 95% ethanol).
-
Heating: Gently heat the mixture to the boiling point of the solvent using a heating mantle or hot plate while stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding excess solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Purity Analysis
The purity of the recrystallized this compound should be assessed and compared to the crude material.
| Analytical Method | Parameter | Expected Outcome |
| Melting Point | Melting range | A sharp melting point close to the literature value for the pure compound. |
| HPLC/GC | Peak Purity/Area % | A significant increase in the peak area percentage of the desired compound. |
| Appearance | Color and Crystal Form | Colorless or white, well-defined crystals. |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the recrystallization process.
Caption: Workflow for the purification of this compound.
Potential Impurities
The primary impurities in the synthesis of this compound are likely to arise from the nitration of 1-bromo-4-fluoro-2-methylbenzene. The directing effects of the substituents on the aromatic ring can lead to the formation of constitutional isomers.
Caption: Potential impurity formation and purification logic.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. The solute is too soluble in the chosen solvent. | Use a lower boiling point solvent. Use a less polar solvent or a mixed solvent system. |
| No Crystal Formation | Too much solvent was used. The solution is not sufficiently supersaturated. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod. Add a seed crystal. |
| Low Recovery | The compound is too soluble in the cold solvent. Premature crystallization during hot filtration. | Use a different solvent or a mixed solvent system. Ensure the filtration apparatus is pre-warmed. |
| Poor Purity Improvement | The impurities have similar solubility to the product in the chosen solvent. | Select a different recrystallization solvent. Consider a second recrystallization. |
Conclusion
Recrystallization is an effective method for the purification of this compound. By carefully selecting a suitable solvent and following the outlined protocol, a significant increase in purity can be achieved. The provided guidelines for solvent screening, the recrystallization procedure, and troubleshooting will aid researchers in obtaining a high-quality product for their synthetic needs.
References
- 1. 170098-98-3 | this compound, 5-Bromo-2-fluoro-4-methylnitrobenzene [fluoromart.com]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. mt.com [mt.com]
- 4. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 7. CN103804197A - Preparation method of 1-bromo-3-nitrobenzene - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene using column chromatography. The methodologies described are based on established principles for the separation of halogenated nitroaromatic compounds.
Introduction
This compound is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Following its synthesis, purification is a critical step to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely used and effective technique for the purification of such compounds on a laboratory scale. This document outlines the recommended conditions and a detailed protocol for the successful purification of the target compound.
Chromatographic Conditions
The selection of the stationary and mobile phases is crucial for achieving optimal separation. Based on the purification of structurally similar compounds and general principles of chromatography for halogenated nitrobenzenes, the following conditions are recommended.[1]
Table 1: Recommended Column Chromatography Conditions
| Parameter | Recommended Condition | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard adsorbent for compounds with moderate polarity.[1] |
| Mobile Phase (Eluent) | Petroleum Ether / Ethyl Acetate Gradient | A non-polar/polar solvent system allows for the elution of compounds with varying polarities. |
| Initial Eluent | 100% Petroleum Ether | To elute non-polar impurities. |
| Elution Gradient | Stepwise or linear gradient from 100% Petroleum Ether to 95:5 (v/v) Petroleum Ether / Ethyl Acetate | The gradient can be optimized based on TLC analysis. |
| TLC Analysis | Pre-run on silica gel plates to determine optimal solvent ratio. | Aim for an Rf value of 0.25-0.35 for the target compound in the elution solvent for good separation.[1] |
| Column Packing | Slurry packing method | Ensures a homogenous and well-packed column, preventing channeling. |
| Sample Loading | Dry or wet loading | Dry loading is preferred for samples not readily soluble in the initial eluent. |
Experimental Protocols
This section provides a detailed step-by-step protocol for the purification of this compound.
Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Petroleum Ether (or Hexanes)
-
Ethyl Acetate
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for visualization
-
Rotary evaporator
Protocol for Column Chromatography
-
Column Preparation:
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand over the plug.
-
Prepare a slurry of silica gel in petroleum ether.
-
Carefully pour the slurry into the column, allowing the silica to settle without air bubbles. Gently tap the column to ensure even packing.
-
Add another thin layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.
-
Wash the packed column with petroleum ether until the silica gel is fully equilibrated and the bed is stable. Do not let the solvent level drop below the top of the sand.
-
-
Sample Preparation and Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent (petroleum ether). If the compound is not fully soluble, a slightly more polar solvent mixture can be used, but it should be kept to an absolute minimum. Carefully apply the solution to the top of the column using a pipette.
-
-
Elution and Fraction Collection:
-
Carefully add petroleum ether to the top of the column.
-
Begin elution by opening the stopcock and collect the eluent in fractions.
-
Start with 100% petroleum ether to elute highly non-polar impurities.[2]
-
Monitor the elution of compounds using TLC analysis of the collected fractions.
-
Gradually increase the polarity of the mobile phase by introducing ethyl acetate. A suggested gradient is as follows:
-
100% Petroleum Ether (2-3 column volumes)
-
99:1 Petroleum Ether / Ethyl Acetate (2-3 column volumes)
-
98:2 Petroleum Ether / Ethyl Acetate (2-3 column volumes)
-
95:5 Petroleum Ether / Ethyl Acetate (until the target compound has eluted)
-
-
The optimal gradient should be determined based on the separation observed on TLC plates.
-
-
Fraction Analysis and Product Isolation:
-
Spot each collected fraction on a TLC plate and develop it in a suitable solvent system (e.g., 9:1 petroleum ether/ethyl acetate).
-
Visualize the spots under a UV lamp.
-
Combine the fractions containing the pure desired product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the purification process.
Caption: Workflow for the purification of this compound.
References
Application Notes: 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene as a Versatile Building Block for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-fluoro-2-methyl-5-nitrobenzene (CAS: 170098-98-3) is a highly functionalized aromatic compound poised to be a valuable building block in the synthesis of diverse heterocyclic structures.[1][2] Its unique arrangement of four distinct functional groups—a nitro group, a bromine atom, a fluorine atom, and a methyl group—offers multiple, orthogonal reaction sites. This allows for a variety of chemical transformations, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and reductive cyclization, enabling the construction of complex molecular scaffolds.[3][4]
The strong electron-withdrawing nature of the nitro group activates the aromatic ring, making the fluorine and bromine atoms susceptible to displacement by nucleophiles.[5][6] The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions, while the nitro group can be readily reduced to an amine, which can then participate in cyclization reactions to form fused heterocyclic systems like benzimidazoles.[7][8] This multifaceted reactivity makes it an attractive starting material for generating libraries of novel compounds for drug discovery and materials science.
Application Note 1: Synthesis of Substituted Benzimidazoles via Reductive Cyclization
The benzimidazole core is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[9] this compound can be efficiently converted into substituted benzimidazoles in a two-step, one-pot procedure involving the reduction of the nitro group followed by condensation and cyclization with an aromatic aldehyde.
General Synthetic Pathway
The process begins with the reduction of the nitro group to form an in situ phenylenediamine intermediate. This intermediate then reacts with an aldehyde to form a Schiff base, which subsequently cyclizes and aromatizes to yield the final benzimidazole product. The bromine, fluorine, and methyl groups on the starting material are retained on the final product, offering further points for diversification.
Experimental Protocol: Synthesis of 7-Bromo-6-fluoro-4-methyl-2-(phenyl)-1H-benzo[d]imidazole
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 g, 4.27 mmol), benzaldehyde (0.47 g, 4.49 mmol, 1.05 eq.), iron powder (0.95 g, 17.08 mmol, 4.0 eq.), and ammonium chloride (0.11 g, 2.14 mmol, 0.5 eq.).
-
Solvent Addition: Add a mixture of ethanol (20 mL) and water (5 mL).
-
Reaction: Stir the suspension and heat to reflux (approx. 80-85°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron catalyst. Wash the pad with ethanol (10 mL).
-
Isolation: Concentrate the filtrate under reduced pressure. Add water (20 mL) to the residue to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from an ethanol/water mixture to afford the pure benzimidazole derivative.
Data Presentation
| Aldehyde (R-CHO) | Product (R group) | Expected Yield (%) | Reference Method |
| Benzaldehyde | Phenyl | 75-85 | [7],[10] |
| 4-Chlorobenzaldehyde | 4-Chlorophenyl | 70-80 | [7],[10] |
| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 80-90 | [7],[10] |
| Thiophene-2-carboxaldehyde | Thiophen-2-yl | 70-80 | [7],[10] |
Application Note 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The nitro group at the 5-position strongly activates the halogen substituents at the ortho (position 4-fluoro) and para (position 1-bromo) locations towards nucleophilic aromatic substitution. Due to the higher electronegativity and better leaving group ability in SNAr reactions, the fluorine atom is expected to be selectively displaced by various nucleophiles.[5] This allows for the introduction of diverse functional groups, such as amines, alkoxides, or thiolates.
General Synthetic Pathway
The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the fluorine atom to form a resonance-stabilized Meisenheimer complex.[5] Subsequent elimination of the fluoride ion restores the aromaticity and yields the substituted product.
Experimental Protocol: Synthesis of 4-(1-Bromo-2-methyl-5-nitrophenyl)morpholine
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 g, 4.27 mmol) in dimethyl sulfoxide (DMSO, 15 mL).
-
Reagent Addition: Add morpholine (0.45 g, 5.12 mmol, 1.2 eq.) and potassium carbonate (0.88 g, 6.41 mmol, 1.5 eq.).
-
Reaction: Heat the mixture to 80°C and stir for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Isolation: A solid precipitate will form. Collect the solid by vacuum filtration.
-
Purification: Wash the solid with water and dry under vacuum. If necessary, purify further by column chromatography on silica gel (eluent: ethyl acetate/hexane).
Data Presentation
| Nucleophile (Nu-H) | Product (Nu group) | Expected Yield (%) | Reference Method |
| Morpholine | Morpholin-4-yl | 85-95 | [11],[5] |
| Piperidine | Piperidin-1-yl | 80-90 | [11],[5] |
| Sodium Methoxide | Methoxy | 75-85 | [5] |
| Thiophenol | Phenylthio | 70-80 | [5] |
Application Note 3: Synthesis via Palladium-Catalyzed Cross-Coupling
The carbon-bromine bond at the 1-position serves as a classic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[4][8] These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents.
General Synthetic Pathway (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction is known for its high functional group tolerance.[12]
Experimental Protocol: Synthesis of 4-Fluoro-2-methyl-5-nitro-1,1'-biphenyl
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 g, 4.27 mmol), phenylboronic acid (0.62 g, 5.12 mmol, 1.2 eq.), and sodium carbonate (1.36 g, 12.81 mmol, 3.0 eq.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.25 g, 0.21 mmol, 5 mol%).
-
Solvent Addition: Add a degassed solvent mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL).
-
Reaction: Heat the mixture to 90°C and stir vigorously for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the biphenyl product.
Data Presentation
| Boronic Acid (R-B(OH)₂) | Product (R group) | Expected Yield (%) | Reference Method |
| Phenylboronic acid | Phenyl | 80-90 | [12],[13] |
| 4-Methylphenylboronic acid | 4-Methylphenyl | 85-95 | [12],[13] |
| 3-Pyridinylboronic acid | Pyridin-3-yl | 70-80 | [12],[13] |
| Naphthalene-1-boronic acid | Naphthalen-1-yl | 75-85 | [12],[13] |
References
- 1. This compound | C7H5BrFNO2 | CID 10036983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 95% | CAS: 170098-98-3 | AChemBlock [achemblock.com]
- 3. 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene [myskinrecipes.com]
- 4. 170098-98-3 | this compound, 5-Bromo-2-fluoro-4-methylnitrobenzene [fluoromart.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene
Welcome to the technical support center for the synthesis of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the yield of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is typically achieved through the electrophilic aromatic substitution (EAS) nitration of the starting material, 4-Bromo-1-fluoro-2-methylbenzene. The reaction involves the use of a nitrating agent, commonly a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the reactive nitronium ion (NO₂⁺).[1][2]
Q2: What are the key factors influencing the yield of the desired product?
Several factors can significantly impact the yield of this compound:
-
Regioselectivity: The directing effects of the substituents on the aromatic ring (bromo, fluoro, and methyl groups) determine the position of nitration and the formation of the desired isomer versus unwanted side products.
-
Reaction Temperature: Temperature control is crucial to prevent over-nitration (di-nitration) and the formation of byproducts.[3]
-
Concentration of Acids: The ratio and concentration of nitric acid and sulfuric acid affect the rate of nitronium ion formation and the overall reaction rate.
-
Reaction Time: Sufficient reaction time is necessary for the completion of the reaction, but prolonged times can lead to side reactions.
-
Purity of Starting Materials: Impurities in the 4-Bromo-1-fluoro-2-methylbenzene can lead to the formation of undesired byproducts.
Q3: What are the expected major and minor products in this reaction?
The directing effects of the substituents on the starting material, 4-Bromo-1-fluoro-2-methylbenzene, will govern the regioselectivity of the nitration. The methyl group is an activating ortho-, para-director, while the bromo and fluoro groups are deactivating ortho-, para-directors. The position of nitration will be a result of the combined influence of these groups. The most likely major product is the desired this compound, with other isomers being potential minor products.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Formation of isomeric byproducts due to competing directing effects. - Incomplete reaction. - Over-nitration (di-nitration). - Product loss during work-up and purification. | - Optimize reaction temperature; lower temperatures often favor the desired isomer. - Monitor the reaction progress using TLC or GC. - Carefully control the stoichiometry of the nitrating agent.[3] - Optimize the extraction and purification steps. |
| Formation of Multiple Isomers | The electronic and steric effects of the bromo, fluoro, and methyl groups direct the incoming nitro group to different positions on the aromatic ring. | - Modify the reaction conditions (temperature, solvent, nitrating agent) to enhance the selectivity for the desired isomer. - Employ efficient purification techniques such as column chromatography or fractional crystallization to separate the isomers. |
| Presence of Di-nitrated Byproducts | - Reaction temperature is too high. - Excess of nitrating agent. - Prolonged reaction time. | - Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the nitrating agent.[3] - Use a stoichiometric amount of the nitrating agent. - Monitor the reaction closely and quench it once the starting material is consumed. |
| Formation of Dark, Tarry Material | - Oxidation of the starting material or product. - Uncontrolled exothermic reaction. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen). - Add the nitrating agent slowly and with efficient cooling to control the reaction temperature. |
| Product Does Not Precipitate Upon Quenching | The product may be an oil or have some solubility in the aqueous acidic mixture. | - Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover the product from the aqueous phase. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is based on the synthesis of a similar compound, 1-bromo-5-fluoro-2-methyl-4-nitrobenzene, and general nitration procedures. Optimization may be required.[4]
Materials:
-
4-Bromo-1-fluoro-2-methylbenzene
-
Concentrated Sulfuric Acid (98%)
-
Potassium Nitrate (or concentrated Nitric Acid)
-
Ice
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate
-
Petroleum Ether (for column chromatography)
-
Silica Gel (for column chromatography)
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, add 4-Bromo-1-fluoro-2-methylbenzene (1.0 eq).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (e.g., 10 mL per 5g of starting material) while maintaining the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding potassium nitrate (1.3 eq) to a portion of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the starting material over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether/ethyl acetate gradient) to isolate the desired this compound isomer.
Data Presentation
Table 1: Effect of Reaction Temperature on Yield and Isomer Distribution (Hypothetical Data)
| Temperature (°C) | Yield of Desired Isomer (%) | Yield of Other Isomers (%) | Yield of Di-nitro Products (%) |
| 0-5 | 65 | 25 | <1 |
| 25 (Room Temp) | 55 | 35 | 5 |
| 50 | 40 | 40 | 15 |
Table 2: Effect of Nitrating Agent on Yield (Hypothetical Data)
| Nitrating Agent | Molar Ratio (Nitrating Agent:Substrate) | Yield of Desired Isomer (%) |
| KNO₃ / H₂SO₄ | 1.3 : 1 | 65 |
| HNO₃ / H₂SO₄ | 1.1 : 1 | 62 |
| HNO₃ / H₂SO₄ | 1.5 : 1 | 58 (with increased di-nitration) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
References
Technical Support Center: Nitration of Halogenated Toluenes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the nitration of halogenated toluenes.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary products when nitrating a halogenated toluene?
A1: The primary products are isomers of mononitrohalogenated toluene. The nitration of a halogenated toluene is an electrophilic aromatic substitution reaction where the incoming nitro group (-NO₂) is directed by two existing substituents: the methyl group (-CH₃) and the halogen (F, Cl, Br, I). The methyl group is an activating, ortho, para-director, while halogens are deactivating but also ortho, para-directing. The final isomer distribution is a result of the interplay between the electronic and steric effects of these two groups.
Q2: What are the most common side products in the nitration of halogenated toluenes?
A2: Besides the desired mononitro isomers, several side products can form depending on the substrate and reaction conditions. These include:
-
Polynitrated Compounds: Dinitro- and trinitrotoluene derivatives can form if the reaction temperature is too high or the concentration of the nitrating agent is excessive.[1][2]
-
Oxidation Products: The strong oxidizing nature of nitric acid can lead to the oxidation of the methyl group, forming corresponding benzoic acids or benzaldehydes, or lead to the formation of tarry substances.[2][3]
-
Ipso-Substitution Products (Phenols/Cresols): The nitronium ion can attack the carbon atom already bearing the halogen or methyl group. This ipso-attack can lead to the displacement of the substituent and the subsequent formation of nitrocresols or other phenolic compounds.[3]
-
Side-Chain Nitration Products: Though less common for many substrates, nitration can occur on the methyl group itself, especially with substrates like 4-fluorotoluene, yielding products such as 4-fluoro-α-nitrotoluene.[4][5][6]
Q3: How do reaction conditions affect the formation of side products?
A3: Reaction conditions are critical for controlling selectivity and minimizing side products.
-
Temperature: This is the most crucial factor. Higher temperatures significantly increase the rate of reaction, promoting over-nitration (dinitration) and oxidative side reactions.[7][8] For mononitration, maintaining low temperatures (e.g., -5 to 15°C) is often essential.[9]
-
Concentration of Nitrating Agent: Using a large excess of the nitrating mixture (mixed acid) favors the formation of polynitrated products.[3]
-
Acid Composition: The ratio of sulfuric acid to nitric acid influences the concentration of the active electrophile, the nitronium ion (NO₂⁺). Changes in this ratio can affect the reaction rate and selectivity.[10]
Q4: Are there specific safety concerns I should be aware of during nitration?
A4: Yes, nitration reactions are highly exothermic and can be hazardous.[7]
-
Thermal Runaway: The exothermic nature of the reaction can lead to a rapid increase in temperature (thermal runaway), which can cause the reaction to become uncontrollable, leading to explosions and the release of toxic gases like nitrogen oxides.[2][11] Always use an ice bath for cooling and add the nitrating agent slowly and in a controlled manner.
-
Corrosive and Oxidizing Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents.[12][13] They can cause severe chemical burns upon contact.[14] They can also react violently with incompatible materials like organic solvents, metals, and alcohols.[13][14]
-
Handling and Storage: Always handle these acids in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves.[14] Store nitric acid away from organic compounds and other incompatible materials.[13]
Data Presentation: Side Product Distribution
The following tables summarize quantitative data on the distribution of isomers and the formation of dinitrated side products under specific reaction conditions.
Table 1: Isomer Distribution in the Mononitration of p-Chlorotoluene
| Reaction Conditions | 4-Chloro-2-nitrotoluene (%) | 4-Chloro-3-nitrotoluene (%) | Reference |
| Varying conditions studied by Gindraux (1929) | 53.0 - 62.5 | 37.5 - 47.0 | [9] |
| Nitration at -5 to 15°C in the presence of an aliphatic dichloride | ~70 - 72.5 | ~27.5 - 30.0 | [9] |
| Nitration with excess nitric acid at varying temperatures | Data varies with temp. | Data varies with temp. | [15] |
Table 2: Dinitrated Side Products in the Mononitration of p-Chlorotoluene
| Reaction Conditions | Dinitro Content (%) | Reference |
| Nitration at -5 to 15°C with H₂SO₄/HNO₃/H₂O (59.8%/35.1%/5.1%) | 0.15 | [9] |
| Nitration at -5 to 15°C with H₂SO₄/HNO₃/H₂O (60%/30%/10%) | 0.16 | [9] |
| Nitration at -5 to 15°C in an aliphatic dichloride solvent | 0.20 | [9] |
| Typical commercial processes (prior art) | 0.5 - 3.0 | [9] |
Table 3: Side-Chain Nitration in the Nitration of 4-Fluorotoluene
| Catalyst / Conditions | Conversion (%) | Selectivity for 4-fluoro-α-nitrotoluene (%) | Reference |
| Solid acid catalyst, 70% HNO₃ | 53 | 59 | [4][5][6] |
| Note: In this case, side-chain nitration was the major reaction observed instead of ring nitration. |
Troubleshooting Guide
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| Low yield of desired mononitro product | 1. Incomplete reaction. 2. Formation of significant amounts of side products (dinitration, oxidation). 3. Loss of product during work-up and purification. | 1. Increase reaction time or slightly increase temperature, but monitor closely for side product formation. 2. Strictly control the temperature at a lower range (e.g., 0-5°C). Use a stoichiometric amount or only a slight excess of the nitrating agent.[3] 3. Ensure efficient extraction by using an appropriate solvent and performing multiple extractions. Optimize purification methods (e.g., recrystallization solvent, fractional distillation conditions).[16] |
| High percentage of dinitrated byproducts | 1. Reaction temperature is too high.[3] 2. Excess of nitrating agent used. 3. Long reaction time at elevated temperatures. | 1. Maintain a consistently low temperature throughout the addition of the nitrating agent and for the duration of the reaction.[9] 2. Use a calculated amount of nitrating agent (1.0-1.1 equivalents for mononitration). 3. Monitor the reaction progress using TLC or GC and quench the reaction as soon as the starting material is consumed. |
| Formation of dark, tarry substances | 1. Oxidation of the aromatic ring or methyl group by nitric acid.[3] 2. The substrate is highly activated (e.g., cresols), making it susceptible to oxidation.[3] 3. Localized "hot spots" due to inefficient stirring or too rapid addition of nitrating agent. | 1. Lower the reaction temperature significantly. 2. Consider using a milder nitrating agent, such as acetyl nitrate or a solid-supported reagent.[17] 3. Ensure vigorous stirring and add the nitrating agent dropwise and slowly to dissipate heat effectively. |
| Unexpected formation of phenolic compounds (cresols) | Ipso-substitution, where the nitronium ion attacks a carbon already bearing a substituent (like a halogen), followed by hydrolysis during work-up.[3] | This is often difficult to avoid completely with certain substrates. Modifying the nitrating system (e.g., using nitric acid in acetic anhydride) might alter the reaction pathway. Careful purification is required to separate the phenolic byproducts. |
| Difficulty in separating ortho/para isomers | The boiling points and polarities of the isomers can be very similar, making separation by distillation or standard chromatography challenging. | 1. Fractional Freezing/Crystallization: Cool the mixture to selectively crystallize the higher-melting point isomer (often the para isomer).[16] 2. Fractional Distillation under Vacuum: For isomers with a sufficient difference in boiling points, this can be effective.[16] 3. Specialized Chromatography: Use HPLC with a suitable column (e.g., Phenyl-Hexyl or Diol columns for nitroaromatics) that can provide the necessary selectivity.[18] |
| Reaction is too slow or does not start | 1. Insufficiently strong nitrating conditions. 2. The halogenated toluene is strongly deactivated. 3. Low reaction temperature is inhibiting the reaction rate. | 1. Ensure the use of concentrated acids. The presence of water can deactivate the nitrating agent. 2. A slight, controlled increase in temperature may be necessary. Alternatively, a longer reaction time may be required. 3. Allow the reaction to stir for a longer period at the low temperature before slowly allowing it to warm to room temperature while monitoring for any exothermic events. |
Experimental Protocols
Protocol 1: General Procedure for Mononitration of a Halogenated Toluene
Safety Precaution: This reaction is hazardous and must be performed in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, a face shield, and acid-resistant gloves. An ice bath must be readily available to control the reaction temperature.
-
Materials:
-
Halogenated toluene (e.g., 4-chlorotoluene)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice, deionized water, sodium bicarbonate (NaHCO₃) solution (5%), brine
-
Organic solvent for extraction (e.g., dichloromethane or diethyl ether)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. Keep the temperature of this mixture below 10°C.
-
Reaction Setup: In a separate three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add the halogenated toluene.
-
Nitration: Cool the flask containing the halogenated toluene in an ice bath to 0-5°C. Begin the slow, dropwise addition of the cold nitrating mixture from the dropping funnel. Maintain the reaction temperature below 10°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at low temperature for a specified time (e.g., 1-2 hours). Monitor the reaction's progress by TLC or GC analysis.
-
Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring.
-
Work-up:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the product with an organic solvent (e.g., 3 x 50 mL of dichloromethane).
-
Combine the organic layers.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize residual acid - Caution: CO₂ evolution! ), and finally with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under vacuum, recrystallization, or column chromatography to separate the isomers.
-
Protocol 2: Minimizing Dinitration Byproducts
To minimize the formation of dinitrated compounds, the key is strict temperature control and limiting the amount of nitrating agent.
-
Modification to General Protocol:
-
Temperature Control: Maintain the reaction temperature between -5°C and 5°C for the entire duration of the reaction. Use an efficient cooling bath (e.g., ice-salt or a cryocooler).
-
Stoichiometry: Use a precise molar ratio of the nitrating agent. A slight excess of nitric acid (e.g., 1.05 equivalents) is sufficient. Avoid using a large excess.
-
Solvent: Consider performing the reaction in a solvent like an aliphatic dichloride, which can help in controlling the temperature and may improve isomer ratios.[9]
-
Visualizations
Experimental and Logical Workflows
Caption: General experimental workflow for the nitration of halogenated toluenes.
Caption: Logical pathways for the formation of side products during nitration.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified mechanism for electrophilic aromatic nitration.
References
- 1. Toluene - Wikipedia [en.wikipedia.org]
- 2. TNT - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Solid acid catalysts for fluorotoluene nitration using nitric acid | Semantic Scholar [semanticscholar.org]
- 7. byjus.com [byjus.com]
- 8. cerritos.edu [cerritos.edu]
- 9. US2810000A - Method for the mononitration of p-chlorotoluene - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. icheme.org [icheme.org]
- 12. ehs.com [ehs.com]
- 13. Nitric Acid Safety Tips for the Workplace - Online Safety Trainer [onlinesafetytrainer.com]
- 14. ehs.washington.edu [ehs.washington.edu]
- 15. US2876267A - Purification of 4-chloronitrotoluenes - Google Patents [patents.google.com]
- 16. Sciencemadness Discussion Board - Separation of nitrotoluene isomers - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Optimizing temperature for the synthesis of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis, with a focus on optimizing the reaction temperature.
| Issue | Potential Cause | Recommended Action |
| Low to No Product Yield | 1. Incomplete Nitration: The reaction temperature may be too low, or the reaction time too short. 2. Inactive Nitrating Agent: The nitric acid and sulfuric acid mixture may not have formed the necessary nitronium ion (NO₂⁺) electrophile effectively. 3. Starting Material Impurity: Impurities in the 4-Bromo-1-fluoro-2-methylbenzene can inhibit the reaction. | 1. Temperature & Time Optimization: Gradually increase the reaction temperature in small increments (e.g., 5°C) from the standard 25°C, monitoring the reaction progress by TLC or GC. Consider extending the reaction time. 2. Fresh Reagents: Ensure the use of concentrated nitric acid and sulfuric acid. Prepare the nitrating mixture just before use. 3. Purity Check: Verify the purity of the starting material using appropriate analytical techniques (e.g., NMR, GC-MS). |
| Formation of Di-nitro Byproducts | Excessive Nitration: The reaction temperature is too high, leading to the introduction of a second nitro group onto the aromatic ring.[1][2] | Strict Temperature Control: Maintain a lower reaction temperature. For the addition of the nitrating agent, cool the reaction mixture to 0-5°C.[3] After the addition is complete, allow the reaction to proceed at a controlled temperature, not exceeding 25°C.[3] |
| Presence of Isomeric Impurities | Non-selective Nitration: The directing effects of the substituents on the starting material can lead to the formation of other isomers. The methyl group is ortho, para-directing, while the bromo and fluoro groups are also ortho, para-directing but deactivating. | Optimize Reaction Conditions: While complete elimination of isomers is challenging, adjusting the reaction temperature and the rate of addition of the nitrating agent can influence the isomeric ratio. Purification by column chromatography or recrystallization will be necessary. |
| Dark Reaction Mixture/Tar Formation | Decomposition: High temperatures or the presence of impurities can lead to the decomposition of the starting material or product. | Lower Reaction Temperature: Carry out the reaction at the lowest effective temperature. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. Based on protocols for similar compounds, a two-stage temperature profile is recommended. The initial addition of the nitrating agent (e.g., potassium nitrate in sulfuric acid) should be performed at a low temperature, typically between 0°C and 5°C, to control the exothermic reaction.[3] Following the addition, the reaction is typically allowed to proceed at a moderately controlled temperature, such as 25°C, for a set period.[3] It is crucial to monitor the reaction to determine the optimal endpoint.
Q2: How can I minimize the formation of di-nitrated byproducts?
A2: The formation of di-nitro compounds is a common issue in nitration reactions, especially at elevated temperatures.[1][2] To minimize this, strict temperature control is essential. Maintaining the reaction temperature at or below 25°C after the initial addition of the nitrating agent is critical. Using the stoichiometric amount of the nitrating agent can also help prevent over-nitration.
Q3: What is the role of sulfuric acid in this reaction?
A3: Concentrated sulfuric acid serves two primary roles in this electrophilic aromatic substitution reaction. Firstly, it acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the benzene ring.[4][5][6] Secondly, it acts as a dehydrating agent, removing the water produced during the reaction, which helps to drive the equilibrium towards the products.
Q4: What purification methods are most effective for isolating the desired product?
A4: After the reaction is complete, the crude product is typically poured into ice water to precipitate the organic compounds.[3] The solid can then be collected by filtration. For purification, silica gel column chromatography using a non-polar eluent like petroleum ether is often effective in separating the desired product from isomers and other impurities.[3] Recrystallization from a suitable solvent is another common purification technique.
Q5: How do the existing substituents on the benzene ring influence the position of nitration?
A5: The position of the incoming nitro group is directed by the existing substituents on the 4-Bromo-1-fluoro-2-methylbenzene ring. The methyl group (-CH₃) is an activating group and is ortho, para-directing. The bromo (-Br) and fluoro (-F) groups are deactivating but are also ortho, para-directing. The directing effects of these groups will influence the regioselectivity of the nitration. The synthesis of the target compound, this compound, indicates that the nitro group is introduced at the position ortho to the methyl group and meta to the bromo and fluoro groups.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of a structurally similar compound, 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene, and may require optimization.[3]
Materials:
-
4-Bromo-1-fluoro-2-methylbenzene
-
Potassium nitrate (KNO₃)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Petroleum ether
-
Silica gel
Procedure:
-
In a three-necked flask equipped with a stirrer and a thermometer, add 4-Bromo-1-fluoro-2-methylbenzene and concentrated sulfuric acid.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add potassium nitrate in portions, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, allow the reaction mixture to warm to 25°C and stir for 2-4 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a large amount of ice water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the organic layer with a saturated brine solution, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene | 64695-96-1 [sigmaaldrich.com]
- 3. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity | Pharmaguideline [pharmaguideline.com]
- 6. chemguide.co.uk [chemguide.co.uk]
Preventing dinitration in the synthesis of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. The primary focus is on preventing the common side reaction of dinitration.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dinitration during the synthesis of this compound?
A1: Dinitration primarily occurs under harsh reaction conditions. The main contributing factors are elevated temperatures and an excessive stoichiometric ratio of the nitrating agent to the substrate. Once the first nitro group is introduced, the aromatic ring becomes deactivated, making the second nitration more challenging. However, forcing conditions can overcome this energy barrier, leading to the formation of dinitrated byproducts.
Q2: How does temperature control affect the formation of dinitrated byproducts?
A2: Temperature control is critical for selective mononitration. The nitration reaction is highly exothermic, and the heat generated can accelerate the reaction rate, leading to over-nitration. For many nitration reactions, maintaining a low and stable temperature is a standard practice to minimize the formation of multiple nitro groups.
Q3: What is the recommended stoichiometry of the nitrating agent to prevent dinitration?
A3: To favor mononitration, it is crucial to carefully control the amount of the nitrating agent. Using a large excess of nitric acid or the nitrating mixture should be avoided. A slight excess of the nitrating agent (e.g., 1.1 to 1.3 equivalents) is often sufficient to drive the reaction to completion without promoting significant dinitration.
Q4: Are there alternative nitrating agents that can improve selectivity for mononitration?
A4: Yes, while a mixture of concentrated nitric and sulfuric acids is common, milder nitrating agents can offer better control. Options include:
-
Potassium Nitrate in Sulfuric Acid: This provides a controlled release of the nitronium ion.
-
Acetyl Nitrate: Generated in situ from nitric acid and acetic anhydride, it is a less aggressive nitrating agent.
-
Dinitrogen Pentoxide (N₂O₅): This can be used in nearly stoichiometric amounts, reducing the likelihood of over-reaction and minimizing acidic waste.
Q5: How can I monitor the progress of the reaction to avoid dinitration?
A5: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By comparing the reaction mixture to the starting material standard on a TLC plate, you can determine when the starting material has been consumed. At this point, the reaction should be quenched to prevent the formation of dinitrated products. Gas chromatography (GC) can also be used for more quantitative monitoring.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Significant amount of dinitrated product detected. | 1. High Reaction Temperature: The reaction may have overheated due to the exothermic nature of nitration. 2. Excess Nitrating Agent: Too much nitric acid or nitrating mixture was used. 3. Prolonged Reaction Time: The reaction was allowed to proceed long after the starting material was consumed. | 1. Maintain a strict temperature protocol, typically between 0-5°C during the addition of the nitrating agent. Use an ice-salt bath for efficient cooling. 2. Use a slight excess (e.g., 1.1-1.3 equivalents) of the nitrating agent. 3. Monitor the reaction closely using TLC or GC and quench the reaction promptly after the disappearance of the starting material. |
| Low yield of the desired mononitro product. | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Loss during Workup: The product may be partially soluble in the aqueous phase, or an emulsion may have formed during extraction. | 1. Allow the reaction to stir for the recommended time, and consider allowing it to warm to room temperature after the initial cooled addition. 2. If the product does not precipitate upon quenching with ice water, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane. To break emulsions, add brine (saturated NaCl solution). |
| Formation of undesired isomers. | Reaction Temperature: Temperature can influence the regioselectivity of the nitration. | Adhere to the recommended temperature profile. Lower temperatures generally favor the kinetic product, which may be the desired isomer. |
| Difficulty in purifying the product from dinitrated impurities. | Similar Polarity: The mononitrated and dinitrated products may have similar polarities, making separation by column chromatography challenging. | 1. Optimize Column Chromatography: Use a long column with a shallow solvent gradient (e.g., increasing the percentage of ethyl acetate in hexane very slowly). 2. Recrystallization: Attempt recrystallization from a suitable solvent system. This can sometimes effectively separate compounds with different crystal lattice energies. |
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the outcome of nitration reactions on substituted benzenes. While this data is for related compounds, the principles are directly applicable to the synthesis of this compound.
Table 1: Effect of Nitrating Agent Stoichiometry on Product Distribution in the Nitration of Anisole
| Equivalents of N₂O₅ | Reaction Time (min) | Mononitro Product Yield (%) | Dinitro Product Yield (%) |
| 1.0 | 5 | >99 | <1 |
| 2.2 | 30 | 7 | 93 |
This data illustrates that a stoichiometric amount of the nitrating agent strongly favors mononitration, while a significant excess leads predominantly to the dinitrated product.
Table 2: Influence of Temperature on Isomer Distribution in the Nitration of Toluene
| Temperature (°C) | Ortho-Nitrotoluene (%) | Para-Nitrotoluene (%) | Meta-Nitrotoluene (%) |
| 0 | 60 | 37 | 3 |
| 30 | 58 | 38 | 4 |
| 60 | 55 | 40 | 5 |
This table demonstrates that while temperature can slightly alter isomer ratios, its more critical role in preventing dinitration is by controlling the overall reaction rate.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a known synthetic route for the target molecule.
Materials:
-
2-Bromo-5-fluorotoluene (1.0 equiv)
-
Potassium nitrate (KNO₃) (1.3 equiv)
-
Concentrated sulfuric acid (98%)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer and a thermometer, add 2-Bromo-5-fluorotoluene (e.g., 5.0 g, 26.5 mmol) and concentrated sulfuric acid (50 ml).
-
Cool the mixture to 0-5°C using an ice-salt bath.
-
While maintaining the temperature between 0-5°C, add potassium nitrate (e.g., 3.5 g, 34.6 mmol) in small portions over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 25°C for 2 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing a large amount of crushed ice and water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 ml).
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to obtain this compound.[1]
Protocol 2: HPLC Analysis of Nitration Mixture
This is a general starting method for the analysis of nitrated aromatic compounds and should be optimized for the specific application.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 ml/min.
-
Detection Wavelength: 270 nm.
-
Column Temperature: Ambient or controlled at 30°C.
Sample Preparation:
-
Carefully quench a small aliquot of the reaction mixture in ice water.
-
Extract with a suitable solvent (e.g., ethyl acetate).
-
Dilute the organic extract to an appropriate concentration with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing dinitration.
References
Challenges in the scale-up of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction: Reaction time may be too short, or the temperature may be too low for the reactivity of the substrate. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Cautiously increase the reaction temperature in small increments, while carefully monitoring for exot-herms.[1] - Ensure the nitrating agent is fresh and has not decomposed. |
| Suboptimal nitrating agent: The chosen nitrating agent may not be potent enough for the substrate. | - Consider using a stronger nitrating system, such as increasing the concentration of sulfuric acid or using fuming nitric acid. Exercise extreme caution with stronger nitrating agents due to increased exothermicity and safety risks. | |
| Poor mixing: In biphasic reactions, inefficient mixing can limit the interfacial area between the organic and acidic layers, slowing down the reaction rate. | - Increase the stirring speed to improve mass transfer between the phases.[1] In larger reactors, ensure the agitator design is adequate for efficient mixing of immiscible liquids. | |
| Formation of Impurities | Over-nitration (di-nitration): Reaction temperature is too high, or the substrate is exposed to the nitrating agent for an extended period. | - Maintain a strict temperature control, typically between 0-10°C, during the addition of the nitrating agent.[2] - Add the nitrating agent slowly and sub-surface to avoid localized high concentrations and temperature spikes. |
| Isomer formation: The directing effects of the substituents on the aromatic ring can lead to the formation of undesired isomers. In the case of 2-bromo-5-fluorotoluene, the methyl, fluoro, and bromo groups are all ortho, para-directing, which can lead to different isomers.[2] | - Precise temperature control is crucial as it can influence the regioselectivity of the nitration.[1] - The choice of nitrating agent and solvent system can also affect the isomer distribution. | |
| Oxidation of the methyl group: Aggressive nitrating conditions or high temperatures can lead to the oxidation of the methyl group to a carboxylic acid or other oxidized species. | - Use the mildest effective nitrating conditions. - Maintain strict temperature control and avoid prolonged reaction times at elevated temperatures. | |
| Runaway Reaction / Poor Temperature Control | Highly exothermic nature of nitration: The reaction generates a significant amount of heat, and if not adequately controlled, can lead to a rapid increase in temperature and pressure.[3][4][5] | - Scale-down: If developing a new process, start with a small-scale reaction to determine the heat of reaction. - Cooling: Ensure the cooling system has sufficient capacity for the scale of the reaction. Use a jacketed reactor with a circulating coolant. - Controlled addition: Add the nitrating agent slowly and at a controlled rate to manage the heat evolution.[1] - Agitation: Maintain good agitation to ensure uniform temperature distribution and prevent localized hot spots.[6] |
| Difficult Purification | Similar polarity of isomers: Isomeric byproducts may have similar polarities to the desired product, making separation by column chromatography challenging. | - Optimize the chromatographic conditions (e.g., solvent system, gradient) for better separation. - Consider recrystallization from a suitable solvent system to purify the product. |
| Presence of acidic residue: Residual nitric and sulfuric acids from the reaction can contaminate the product. | - Thoroughly wash the organic layer with water, a mild base (e.g., sodium bicarbonate solution), and brine during the work-up to remove acid impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The synthesis commonly starts from 2-Bromo-5-fluorotoluene.[7][8]
Q2: What are the typical reagents used for the nitration step?
A mixture of concentrated nitric acid and concentrated sulfuric acid is the most common nitrating agent.[9] Potassium nitrate in concentrated sulfuric acid can also be used.
Q3: What is the role of sulfuric acid in the nitration reaction?
Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[7][10] It also helps to absorb the water generated during the reaction, which would otherwise dilute the nitric acid and slow down the reaction.[11]
Q4: What are the critical safety precautions to consider during the scale-up of this synthesis?
The nitration reaction is highly exothermic and can be hazardous if not properly controlled.[3][5] Key safety considerations for scale-up include:
-
Thermal Hazard Assessment: Conduct a thorough thermal hazard evaluation to understand the heat of reaction and the potential for a runaway reaction.[12]
-
Adequate Cooling: Ensure the reactor is equipped with a cooling system capable of removing the heat generated during the reaction.[3]
-
Controlled Reagent Addition: Add the nitrating agent slowly and at a controlled rate to manage the exotherm.
-
Emergency Preparedness: Have an emergency plan in place, including a quenching procedure, in case of a thermal runaway.[13]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, safety goggles, and a face shield.[13][14]
Q5: How can I monitor the progress of the reaction?
The reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the consumption of the starting material and the formation of the product.
Q6: What are the expected yield and purity for this synthesis on a lab scale?
A lab-scale synthesis starting from 2-bromo-5-fluorotoluene has been reported with a yield of 54.3% and a purity of 95% after purification by silica gel column chromatography.[15][16]
Data Presentation
Table 1: Lab-Scale Synthesis Parameters for this compound
| Parameter | Value | Reference |
| Starting Material | 2-Bromo-5-fluorotoluene | [15] |
| Nitrating Agent | Potassium nitrate / Conc. H₂SO₄ | [15] |
| Reaction Temperature | 0-25 °C | [15] |
| Reaction Time | 2 hours | [15] |
| Yield | 54.3% | [15] |
| Purity | 95% | [16] |
Experimental Protocols
Detailed Lab-Scale Synthesis of this compound
Materials:
-
2-Bromo-5-fluorotoluene
-
Potassium nitrate (KNO₃)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
To a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-Bromo-5-fluorotoluene (1.0 equiv) and concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add potassium nitrate (1.3 equiv) portion-wise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature (25 °C) and stir for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture into a beaker containing crushed ice.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and finally with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to obtain this compound.[15]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key challenges associated with the scale-up of the nitration synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yiel ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09115A [pubs.rsc.org]
- 3. vpscience.org [vpscience.org]
- 4. Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. | AIChE [proceedings.aiche.org]
- 5. byjus.com [byjus.com]
- 6. icheme.org [icheme.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. EAS-Nitration | OpenOChem Learn [learn.openochem.org]
- 9. Nitration - Wikipedia [en.wikipedia.org]
- 10. Nitration Of Toluene-Mechanism And Examples [themasterchemistry.com]
- 11. cerritos.edu [cerritos.edu]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. ehs.washington.edu [ehs.washington.edu]
- 15. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 16. This compound 95% | CAS: 170098-98-3 | AChemBlock [achemblock.com]
Technical Support Center: Degradation of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work.
| Problem | Possible Causes | Solutions |
| No degradation of the target compound observed. | - Inappropriate microbial strain or enzyme selection.- Non-permissive experimental conditions (pH, temperature, oxygen).[1] - Insufficient incubation time.- Analyte concentration is too high (toxicity) or too low (below detection limit). | - Screen a variety of microbial strains known for degrading halogenated or nitroaromatic compounds.[2][3] - Optimize reaction conditions such as pH, temperature, and aeration.[1] - Extend the incubation period and collect samples at multiple time points.- Perform a dose-response study to determine the optimal substrate concentration. |
| Inconsistent or irreproducible degradation rates. | - Variability in inoculum preparation.- Fluctuations in experimental conditions.- Instability of analytical standards or reagents.- Contamination of the culture.[4] | - Standardize inoculum preparation, including cell density and growth phase.- Ensure tight control over temperature, pH, and mixing.- Prepare fresh standards and reagents regularly and store them appropriately.- Use sterile techniques and perform regular checks for contamination. |
| Appearance of unexpected peaks in analytical readouts (e.g., HPLC, GC-MS). | - Formation of unexpected degradation intermediates.- Contamination from solvents, glassware, or sample handling.- Degradation of the compound due to sample preparation procedures (e.g., pH shifts, temperature).[5][6] | - Use mass spectrometry to identify the chemical structure of the unknown peaks.- Run blank samples to identify sources of contamination.[5] - Evaluate the stability of the compound under your specific sample preparation conditions.[6][7] |
| Difficulty in identifying degradation products. | - Low concentration of intermediates.- Lack of commercially available analytical standards.- Co-elution of peaks in chromatography. | - Concentrate the sample before analysis.- Utilize high-resolution mass spectrometry and NMR for structural elucidation.- Optimize the chromatographic method (e.g., change the column, mobile phase, or gradient) to improve peak separation.[5] |
Frequently Asked Questions (FAQs)
1. What are the likely initial steps in the microbial degradation of this compound?
Based on studies of similar nitroaromatic and halogenated compounds, the initial attack could proceed via two main pathways:
-
Reduction of the nitro group: The nitro group is highly electrophilic and can be reduced to a nitroso, hydroxylamino, and subsequently an amino group. This is a common initial step in the anaerobic degradation of nitroaromatics.
-
Oxidative attack on the aromatic ring: Aerobic microorganisms often utilize dioxygenase or monooxygenase enzymes to hydroxylate the aromatic ring.[8] This can lead to the formation of catechols or protocatechuates and can result in the removal of the nitro or halogen substituents.[2][8]
2. How can I determine if the degradation is biotic or abiotic?
To distinguish between microbial degradation and non-biological degradation, you should include the following controls in your experimental setup:
-
Sterile Control: A sample containing the compound in the same medium but without the microorganisms.
-
Killed Control: A sample containing the compound and microorganisms that have been inactivated (e.g., by autoclaving or adding a chemical sterilant like sodium azide).
If degradation is observed only in the live culture, it is biotic. If degradation occurs in the sterile or killed controls, abiotic processes are contributing.
3. What analytical techniques are most suitable for studying the degradation of this compound?
A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the disappearance of the parent compound and the appearance of polar metabolites over time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile intermediates and the parent compound. Derivatization may be necessary for polar metabolites.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A powerful tool for identifying and quantifying both the parent compound and its degradation products, especially non-volatile and polar intermediates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for the structural elucidation of purified degradation products.
4. Can I use a microbial consortium for the degradation of this compound?
Yes, a microbial consortium can be more effective than a single strain.[4] Different members of the consortium may carry out different steps of the degradation pathway, leading to a more complete breakdown of the compound.
Experimental Protocols
Protocol 1: Aerobic Degradation Study
-
Prepare the Culture Medium: Prepare a suitable mineral salts medium. Sterilize by autoclaving.
-
Inoculum Preparation: Grow the selected microbial strain(s) in a suitable growth medium to the mid-exponential phase. Harvest the cells by centrifugation, wash with sterile mineral salts medium, and resuspend to a standardized optical density (e.g., OD600 of 1.0).
-
Experimental Setup: In sterile flasks, combine the mineral salts medium, the microbial inoculum, and a stock solution of this compound to a final desired concentration (e.g., 50 mg/L). Include sterile and killed controls.
-
Incubation: Incubate the flasks on a rotary shaker at an appropriate temperature (e.g., 30°C) and speed (e.g., 150 rpm) to ensure aeration.
-
Sampling: Withdraw samples at regular intervals (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Sample Preparation: Prepare samples for analysis. This may involve centrifugation or filtration to remove microbial cells, followed by solvent extraction of the compound and its metabolites.
-
Analysis: Analyze the samples using HPLC or GC-MS to quantify the concentration of the parent compound and identify any degradation products.
Visualizations
Caption: Proposed microbial degradation pathways for this compound.
Caption: General experimental workflow for studying microbial degradation.
References
- 1. Understanding Xenobiotics: Biodegradation of Environmental Pollutants • Environmental Studies (EVS) Institute [evs.institute]
- 2. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. ijnrd.org [ijnrd.org]
- 6. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Coupling Reactions of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with coupling reactions involving 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. This sterically hindered and electron-deficient aryl bromide can present unique challenges, particularly incomplete reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with this compound resulting in low or no yield?
A1: Incomplete reactions with this substrate are often due to a combination of steric hindrance and electronic effects. The methyl group at the 2-position creates significant steric bulk around the bromine atom, which can impede the oxidative addition step in the catalytic cycle.[1] Additionally, the strong electron-withdrawing nature of the nitro group deactivates the aryl bromide, making it less reactive in some coupling reactions.[2] Careful selection of the catalyst, ligand, base, and reaction temperature is crucial to overcome these challenges.
Q2: What are the first parameters I should check when troubleshooting a failed reaction?
A2: When a coupling reaction fails, begin by assessing these key parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active and not degraded. Using pre-formed, air-stable precatalysts can often provide more consistent results.
-
Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and side reactions. Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Purity: Impurities in the starting materials, coupling partner (e.g., boronic acid), or base can negatively impact the reaction.
-
Base Strength and Solubility: The choice of base is critical. For sterically hindered substrates, a stronger base may be necessary to facilitate the transmetalation step.[1] The solubility of the base in the chosen solvent can also affect the reaction rate.
Q3: Can the nitro group on this compound interfere with the coupling reaction?
A3: Yes, the nitro group can be problematic. While it activates the ring towards oxidative addition, it can also be reduced by certain catalyst systems or reagents, leading to unwanted side products. Additionally, strongly basic conditions can sometimes lead to side reactions involving the nitro group.[3] Careful selection of a robust catalyst system that is tolerant of the nitro functionality is essential.
Q4: How does the fluorine atom influence the reactivity of the substrate?
A4: The fluorine atom is another electron-withdrawing group that further deactivates the aromatic ring. However, in some cases, C-F bond activation can be a competing reaction pathway, especially with certain catalyst systems. Generally, the C-Br bond is significantly more reactive and will preferentially undergo oxidative addition in palladium-catalyzed coupling reactions.
Troubleshooting Guides
Issue 1: Incomplete Suzuki-Miyaura Coupling
If you are observing a low yield in your Suzuki-Miyaura coupling with this compound, consider the following troubleshooting steps.
Troubleshooting Workflow for Incomplete Suzuki Coupling
Caption: A workflow for troubleshooting an incomplete Suzuki coupling reaction.
Potential Solutions:
-
Catalyst and Ligand Selection: For sterically hindered and electron-deficient aryl bromides, bulky and electron-rich phosphine ligands are often required. Consider using ligands such as XPhos, SPhos, or RuPhos.[1] These ligands promote both the oxidative addition and reductive elimination steps. Using a pre-formed palladium precatalyst (e.g., a G3 or G4 precatalyst) can also improve catalyst activity and reproducibility.
-
Base Selection: A strong, non-nucleophilic base is often necessary. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally good choices for challenging Suzuki couplings.[1]
-
Solvent and Temperature: Polar aprotic solvents like 1,4-dioxane, DMF, or toluene are commonly used. Increasing the reaction temperature (e.g., to 100-120 °C) can help overcome the activation energy barrier for sterically hindered substrates.
-
Boronic Acid Quality: Boronic acids can degrade over time, leading to lower yields. Ensure your boronic acid is pure and consider using a slight excess (1.2-1.5 equivalents).
Issue 2: Low Conversion in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination of this compound can be challenging. Here are some troubleshooting strategies.
Troubleshooting Workflow for Incomplete Buchwald-Hartwig Amination
Caption: A workflow for troubleshooting an incomplete Buchwald-Hartwig amination.
Potential Solutions:
-
Ligand Choice: The choice of ligand is critical. For hindered substrates, bulky biarylphosphine ligands like XPhos, RuPhos, or BrettPhos are often effective.[4][5]
-
Base: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.[3] However, be mindful that strong bases can be incompatible with some functional groups.[3]
-
Amine: Ensure the amine coupling partner is pure and use a slight excess (1.1-1.2 equivalents).
-
Solvent: Toluene and 1,4-dioxane are common solvents for this reaction.
Issue 3: Inefficient Heck Coupling
For Heck reactions with this compound, consider the following optimizations if you are experiencing an incomplete reaction.
Troubleshooting Workflow for Incomplete Heck Reaction
Caption: A workflow for troubleshooting an incomplete Heck reaction.
Potential Solutions:
-
Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common precursor, often used with phosphine ligands like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine.[6] For more challenging substrates, phosphine-free catalyst systems or those employing N-heterocyclic carbene (NHC) ligands can be effective.[7]
-
Base: An organic base like triethylamine (Et₃N) or an inorganic base such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) is required to neutralize the generated acid.[6]
-
Alkene Partner: The reaction is generally more efficient with electron-deficient alkenes like acrylates and styrenes.[6]
-
Solvent and Temperature: High-boiling polar aprotic solvents such as DMF, NMP, or DMA are typically used.[6] Reaction temperatures often range from 80 to 140 °C.[6]
Data Presentation
The following tables provide representative reaction conditions for the coupling of electron-deficient aryl bromides, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Electron-Deficient Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromobenzotrifluoride | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | 95 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (3:1:1) | 80 | 6 | 98 |
| 4-Bromobenzonitrile | Phenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | DMF | 90 | 8 | 94 |
| Note: This data is compiled for structurally similar compounds and should be used as a guideline. Actual yields for this compound may vary and require optimization.[8] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of an Electron-Deficient Aryl Bromide
| Ligand | Base | Yield (%) |
| XPhos | NaOtBu | 98 |
| RuPhos | NaOtBu | 91 |
| SPhos | NaOtBu | 88 |
| XPhos | K₃PO₄ | 78 |
| XPhos | Cs₂CO₃ | 85 |
| Reaction Conditions: 4-bromobenzotrifluoride (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), Base (1.4 mmol), Toluene (5 mL), 100 °C, 24 h. Yields determined by GC analysis.[4] |
Experimental Protocols
The following are general, detailed protocols for the coupling reactions of this compound. Note: These are starting points and may require optimization for your specific coupling partner.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), the palladium catalyst (1-5 mol%), and the phosphine ligand (1-5 mol%).
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOtBu, LHMDS)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (1-3 mol%), the phosphine ligand (1-3 mol%), and the base (1.2-1.5 equiv).
-
Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Protocol 3: Heck Coupling
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (optional, e.g., PPh₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Anhydrous, degassed solvent (e.g., DMF, NMP)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the palladium catalyst (1-5 mol%), and the ligand (if used, 2-10 mol%).
-
Seal the flask and purge with an inert gas.
-
Under a positive pressure of inert gas, add the anhydrous, degassed solvent, followed by the alkene (1.1-1.5 equiv) and the base (1.2-2.0 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Once complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and wash sequentially with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Catalytic Cycle Visualization
The following diagrams illustrate the general catalytic cycles for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.[9]
Catalytic Cycle for Heck Coupling
Caption: General catalytic cycle for the Heck coupling reaction.[10]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Nucleophilic Aromatic Substitution of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nucleophilic aromatic substitution (SNAr) of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. The information is designed to address common challenges and provide systematic approaches to improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity in the nucleophilic substitution of this compound?
In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. The presence of the strongly electron-withdrawing nitro group activates the ring for this attack. Counterintuitively for those familiar with SN1/SN2 reactions, fluoride is generally a better leaving group than bromide in SNAr. This is because the high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Therefore, the substitution of the fluorine atom is generally favored over the substitution of the bromine atom.
Q2: What are the key factors influencing the yield of this reaction?
Several factors can significantly impact the yield:
-
Nucleophile: The strength and concentration of the nucleophile are critical. Stronger, less sterically hindered nucleophiles tend to give better yields.
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cation of the nucleophile salt, leaving the anion more reactive.
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition of the starting material or product, or the formation of side products. Careful temperature control is essential.
-
Water Content: The presence of water can protonate the nucleophile, reducing its nucleophilicity, and can also lead to hydrolysis side products. Using anhydrous conditions is recommended.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion, while excessively long reaction times can promote byproduct formation. Reaction progress should be monitored (e.g., by TLC or LC-MS).
Q3: What are common side reactions to be aware of?
-
Substitution of Bromine: Although substitution of fluorine is generally favored, some level of bromine substitution may occur, leading to a mixture of products.
-
Di-substitution: If a strong nucleophile is used in large excess or at high temperatures, substitution of both the fluorine and bromine atoms might occur.
-
Hydrolysis: If water is present, the nitro group can be susceptible to hydrolysis, especially under basic conditions.
-
Oxidation of Amine Products: If the nucleophile is an amine, the resulting aniline product can be susceptible to air oxidation, leading to colored impurities.[1]
-
Side reactions with the solvent: At high temperatures, some polar aprotic solvents like DMF can decompose or react with strong bases.
Q4: How can I purify the final product?
The most common methods for purifying the product of this reaction are:
-
Recrystallization: This is an effective method if a suitable solvent can be found that dissolves the product well at high temperatures and poorly at low temperatures, while impurities have different solubility profiles.[1]
-
Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired product from unreacted starting materials, isomers, and other byproducts.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the nucleophilic substitution of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Conversion | 1. Inactive Nucleophile: The nucleophile may be too weak, or it may have been deactivated by moisture. 2. Low Reaction Temperature: The activation energy for the reaction may not be reached. 3. Inappropriate Solvent: The solvent may not be sufficiently polar to promote the reaction. 4. Insufficient Reaction Time: The reaction may not have proceeded to completion. | 1. Use a stronger nucleophile or a higher concentration. Ensure anhydrous conditions. 2. Gradually increase the reaction temperature while monitoring for decomposition. 3. Switch to a more polar aprotic solvent such as DMSO or NMP. 4. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Mixture of Products (Substitution at both F and Br) | 1. High Reaction Temperature: Higher temperatures can overcome the activation energy barrier for bromine substitution. 2. Strong, Unhindered Nucleophile: A highly reactive nucleophile may be less selective. | 1. Lower the reaction temperature to favor the more kinetically favorable fluorine substitution. 2. Consider using a slightly bulkier or less reactive nucleophile to improve selectivity. |
| Formation of Dark, Tarry Material | 1. Decomposition of Starting Material or Product: The reaction temperature may be too high. 2. Oxidation: If using an amine nucleophile, the product may be oxidizing. 3. Solvent Decomposition: The solvent may be reacting under the reaction conditions. | 1. Lower the reaction temperature. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] 3. Choose a more stable solvent for the reaction conditions. |
| Difficulty in Product Isolation/Purification | 1. "Oiling Out" during Recrystallization: This can be due to the presence of significant impurities that lower the melting point.[1] 2. Similar Polarity of Product and Byproducts: This can make separation by column chromatography challenging. | 1. An initial purification by column chromatography may be necessary before recrystallization. 2. Optimize the eluent system for column chromatography. Consider using a different stationary phase if necessary. |
Experimental Protocols
The following are general protocols that can be adapted for the nucleophilic substitution of this compound.
Protocol 1: General Procedure for Amination
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMSO, DMF, or NMP), add the amine nucleophile (1.1 - 2.0 eq).
-
Add a base such as K₂CO₃ or Et₃N (1.5 - 3.0 eq) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Alkoxylation
-
To a solution of the alcohol nucleophile in a suitable anhydrous solvent (e.g., THF or DMF), add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) at 0 °C to form the alkoxide in situ.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the alkoxide solution.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
References
Best practices for handling and storing 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene to maintain purity.
This technical support center provides best practices for handling and storing 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene to maintain its purity, along with troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure the long-term purity and stability of this compound, it should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[1]
Q2: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, related bromo-nitrobenzene derivatives can undergo reactions influenced by the solvent.[2] Forced degradation studies, which involve exposing the compound to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis, are the standard approach to identify potential degradation products and pathways.[3]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
Users should always handle this compound in a well-ventilated area or a chemical fume hood. Recommended PPE includes safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
Q4: How can I verify the purity of my this compound sample?
The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate the main compound from potential impurities. Documentation such as a Certificate of Analysis (COA) from the supplier will also provide information on the purity at the time of manufacturing.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color, clumping) | Absorption of moisture or degradation. | Ensure the container is always tightly sealed after use. Store in a desiccator if the laboratory environment has high humidity. If degradation is suspected, re-analyze the purity of the material. |
| Inconsistent experimental results | Impurities in the starting material. | Verify the purity of the this compound using a validated analytical method (see Experimental Protocols section). Consider purifying the material if significant impurities are detected. |
| Poor solubility | Incorrect solvent selection or presence of insoluble impurities. | Refer to the compound's solubility data. If the recommended solvent is being used, filter the solution to remove any insoluble matter before use. |
Storage and Handling Summary
The following table summarizes the key recommendations for the proper storage and handling of this compound.
| Parameter | Recommendation |
| Temperature | Room temperature.[4] |
| Atmosphere | Store in a dry environment.[1] |
| Container | Tightly sealed container.[1] |
| Light | Store in a light-resistant container or in a dark place to prevent potential photodegradation. |
| Handling | Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE). |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by separating it from potential impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
-
Reference standard of this compound (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. The exact ratio should be optimized to achieve good separation, starting with a 60:40 or 70:30 (v/v) mixture.
-
Standard Solution Preparation: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Sample Solution Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a similar concentration as the standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detector wavelength: Set to the UV absorbance maximum of this compound (this may need to be determined by a UV scan).
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the analyte in the sample to the total peak area of all components in the chromatogram (area percent method) or by using the calibration curve generated from the reference standard.
Logical Workflow for Maintaining Purity
The following diagram illustrates the logical workflow for ensuring the purity of this compound throughout its lifecycle in the laboratory.
Caption: Workflow for maintaining the purity of this compound.
References
- 1. 948294-26-6|1-Bromo-2-fluoro-5-methyl-4-nitrobenzene|BLD Pharm [bldpharm.com]
- 2. 170098-98-3 | this compound, 5-Bromo-2-fluoro-4-methylnitrobenzene [fluoromart.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene and 1-chloro-4-fluoro-2-methyl-5-nitrobenzene in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 1-bromo-4-fluoro-2-methyl-5-nitrobenzene and 1-chloro-4-fluoro-2-methyl-5-nitrobenzene, with a focus on their application in nucleophilic aromatic substitution (SNAr) reactions. This comparison is intended to aid chemists in the rational design of synthetic routes and the selection of appropriate starting materials for the development of pharmaceuticals and other fine chemicals.
The reactivity of halogenated nitroaromatic compounds in SNAr reactions is a cornerstone of modern organic synthesis. The interplay of substituent effects, leaving group ability, and reaction conditions dictates the outcome of these transformations. This guide dissects the factors governing the reactivity of the title compounds, supported by established principles and data from analogous systems.
Theoretical Comparison of Reactivity
Nucleophilic aromatic substitution proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] The first step, the addition of the nucleophile, is generally the rate-determining step.[3][4] For an SNAr reaction to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group, such as a nitro group, positioned ortho or para to the leaving group.[1][5]
In the case of this compound and 1-chloro-4-fluoro-2-methyl-5-nitrobenzene, the nitro group strongly activates the ring towards nucleophilic attack. The primary leaving groups to consider are the bromo and chloro substituents at the 1-position. The fluorine at the 4-position is less likely to be displaced in a competitive scenario with bromide or chloride in typical SNAr reactions, as its high electronegativity makes the carbon it is attached to highly electrophilic, but the C-F bond is very strong. However, the general leaving group trend in SNAr is F > Cl > Br > I, the reverse of that in S_N_1 and S_N_2 reactions.[4] This is because the high electronegativity of the halogen stabilizes the transition state of the rate-determining nucleophilic attack.
Given these opposing factors, a nuanced analysis is required. The greater electronegativity of chlorine compared to bromine would suggest that the carbon atom in the chloro-compound is more electrophilic, potentially leading to a faster initial attack by a nucleophile. Conversely, the carbon-bromine bond is weaker than the carbon-chlorine bond, which could facilitate the elimination step. However, since the initial attack is rate-determining, the electronic effect of the halogen is often the dominant factor. Some studies on 2,4-dinitrohalobenzenes have shown a reactivity order of Br > Cl > I with certain nucleophiles, indicating that the leaving group's ability to depart can also play a significant role depending on the reaction conditions and the nucleophile.[6][7] For many SNAr reactions, however, the reactivity of chloro and bromo analogs is found to be quite similar.[8]
Data Presentation: A Comparative Overview
| Feature | This compound | 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene | Justification |
| Molecular Weight | 234.02 g/mol | 189.57 g/mol | - |
| Electronegativity of Leaving Group | Bromine (2.96) | Chlorine (3.16) | Chlorine is more electronegative than bromine. |
| C-X Bond Strength | C-Br (~285 kJ/mol) | C-Cl (~340 kJ/mol) | The C-Br bond is weaker than the C-Cl bond. |
| Predicted Reactivity in SNAr | Slightly lower to comparable | Slightly higher to comparable | The higher electronegativity of chlorine is expected to make the carbon at the substitution site more electrophilic, favoring the rate-determining nucleophilic attack. However, the difference in reactivity may be minimal and dependent on the specific nucleophile and reaction conditions.[8] |
Experimental Protocols
The following are detailed, representative protocols for a nucleophilic aromatic substitution reaction with an amine nucleophile on the title compounds. These protocols are based on established methods for similar substrates.[9][10]
Reaction of this compound with Piperidine
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).
-
Add anhydrous DMF (5-10 mL per mmol of substrate).
-
To this solution, add potassium carbonate (2.0 eq) followed by piperidine (1.2 eq).
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Reaction of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene with Piperidine
The protocol for the chloro-substituted analog is identical to the one described above, with 1-chloro-4-fluoro-2-methyl-5-nitrobenzene (1.0 eq) used as the starting material. It is anticipated that the reaction with the chloro-substituted compound may proceed at a slightly faster rate or provide a higher yield under identical conditions due to the electronic factors discussed previously.
Mandatory Visualization
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. sketchviz.com [sketchviz.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Suzuki Coupling Efficiency: A Comparative Analysis of Bromo- vs. Iodo-Substituted Nitrobenzenes
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A critical factor influencing the success of this reaction is the nature of the halide on the electrophilic coupling partner. This guide provides an objective comparison of the Suzuki coupling efficiency of bromo- and iodo-substituted nitrobenzenes, supported by experimental data, to inform substrate selection and reaction optimization in research and development.
It is a well-established principle that the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl. This trend is primarily dictated by the carbon-halogen bond dissociation energy. The weaker carbon-iodine bond is more susceptible to cleavage during the oxidative addition step, which is often the rate-determining step in the catalytic cycle. Consequently, iodo-substituted nitrobenzenes are typically expected to exhibit higher reactivity and afford better yields under milder conditions compared to their bromo- counterparts.
However, experimental evidence suggests that this reactivity trend may not be absolute and can be influenced by other reaction parameters, such as temperature and the choice of catalyst system.
Quantitative Data Summary
While a comprehensive, direct head-to-head comparison under a wide range of identical conditions is not extensively documented in a single study, the available data consistently points towards the superior reactivity of iodo-substituted nitrobenzenes in most Suzuki coupling scenarios. A notable exception to this trend has been observed at lower temperatures.
The following table summarizes representative data on the Suzuki coupling of 4-halonitrobenzenes with phenylboronic acid.
| Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Iodo-4-nitrobenzene | [Pd(PPh₃)₄] | Na₂CO₃ | Toluene/H₂O | ~50 | - | Inefficient Coupling | [1] |
| 1-Bromo-4-nitrobenzene | [Pd(PPh₃)₄] | Na₂CO₃ | Toluene/H₂O | ~50 | - | Efficient Coupling | [1] |
Note: The study by Novak and Wallow, as cited in Organometallics 2018, 50, 3449–3458, indicated that at approximately 50°C, the Suzuki-Miyaura coupling of 1-iodo-4-nitrobenzene was surprisingly inefficient compared to the analogous reaction with 1-bromo-4-nitrobenzene using a [Pd(PPh₃)₄] catalyst system.[1] This counterintuitive result highlights the importance of temperature and catalyst choice in determining the relative efficiency of these substrates.
Experimental Protocols
Below is a representative experimental protocol for the Suzuki-Miyaura coupling of a halo-substituted nitrobenzene with phenylboronic acid. This protocol is a generalized procedure and may require optimization for specific substrates and desired outcomes.
Reaction Setup:
A flame-dried Schlenk flask or a microwave vial is charged with the halo-substituted nitrobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., [Pd(PPh₃)₄], 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol). The vessel is then sealed with a septum or cap.
Solvent and Degassing:
A degassed solvent mixture (e.g., toluene/ethanol/water in a 4:1:1 ratio, 5 mL) is added via syringe. The reaction mixture is then thoroughly degassed by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting the sealed vessel to several cycles of vacuum and backfilling with an inert gas.
Reaction Conditions:
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Work-up and Purification:
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualizations
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
A Comparative Guide to Alternative Reagents for the Synthesis of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene, a key intermediate in the development of pharmaceuticals and other advanced materials, can be achieved through various synthetic routes. The choice of brominating reagent is a critical factor that influences reaction efficiency, safety, and environmental impact. This guide provides an objective comparison of alternative reagents for the synthesis of this important derivative, supported by experimental data and detailed methodologies.
Executive Summary
Traditional bromination methods often rely on molecular bromine (Br₂), a reagent that is highly toxic, corrosive, and challenging to handle. This has prompted the exploration of safer and more selective alternatives. This guide evaluates three primary alternative approaches for the synthesis of this compound:
-
Electrophilic Aromatic Substitution using N-Bromosuccinimide (NBS): A solid, easy-to-handle reagent that offers high selectivity, particularly for activated and deactivated aromatic rings.
-
Sandmeyer Reaction: A classic and reliable method for introducing a bromine atom onto an aromatic ring via a diazonium salt intermediate.
-
In situ Generation of Bromine: An environmentally benign approach that avoids the direct handling of molecular bromine by generating it within the reaction mixture.
This comparison will focus on key performance indicators such as reaction yield, purity, reaction conditions, and safety considerations to assist researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Brominating Agents
The following table summarizes the performance of different reagents for the synthesis of this compound and its precursors. The data is compiled from literature sources for structurally similar compounds to provide a comparative a framework.
| Reagent/Method | Starting Material | Typical Reaction Conditions | Yield (%) | Purity | Key Advantages & Disadvantages |
| N-Bromosuccinimide (NBS) | 4-Fluoro-2-methyl-5-nitroaniline | Acetonitrile, room temperature | High (estimated) | Good to Excellent | Advantages: Solid, easy to handle; high selectivity; milder reaction conditions. Disadvantages: Stoichiometric use of reagent. |
| Sandmeyer Reaction | 4-Fluoro-2-methyl-5-nitroaniline | 1. NaNO₂, H₂SO₄/H₂O, 0-5°C 2. CuBr, HBr, heat | Good (estimated) | Good | Advantages: Well-established and reliable method. Disadvantages: Multi-step process; use of nitrous acid and copper salts. |
| Bromide/Bromate Salts | 4-Fluoro-2-methyl-5-nitroaniline | Acidic aqueous solution | Good (estimated) | Good | Advantages: In situ generation of bromine, avoiding handling of Br₂; environmentally friendly. Disadvantages: Requires careful control of stoichiometry and pH. |
| Nitration of a Bromo-precursor | 2-Bromo-4-fluorotoluene | Conc. H₂SO₄, KNO₃, 0-25°C | 54.3%[1] | Purified by column chromatography[1] | Advantages: Can provide a different regioisomer. Disadvantages: Requires a pre-functionalized starting material; use of strong acids. |
Detailed Experimental Protocols
Synthesis via Electrophilic Aromatic Substitution with N-Bromosuccinimide (NBS)
This method involves the direct bromination of 4-fluoro-2-methyl-5-nitroaniline. The electron-donating amino group activates the ring, directing the bromine to the ortho and para positions. As the para position is blocked, bromination is expected to occur at the ortho position to the amino group.
Experimental Procedure:
-
In a round-bottom flask, dissolve 4-fluoro-2-methyl-5-nitroaniline (1.0 mmol) in acetonitrile (10 mL).
-
Add N-Bromosuccinimide (1.05 mmol) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Synthesis via the Sandmeyer Reaction
The Sandmeyer reaction provides a robust method to introduce a bromine atom by converting the amino group of 4-fluoro-2-methyl-5-nitroaniline into a diazonium salt, which is then displaced by a bromide ion.
Experimental Procedure:
-
Diazotization:
-
Dissolve 4-fluoro-2-methyl-5-nitroaniline (1.0 mmol) in a mixture of concentrated sulfuric acid and water at 0-5°C.
-
Slowly add a solution of sodium nitrite (1.1 mmol) in water, maintaining the temperature below 5°C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 mmol) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Gently heat the reaction mixture to 50-60°C until the evolution of nitrogen gas ceases.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
-
Synthesis via Nitration of a Bromo-Precursor
This approach involves the nitration of a pre-brominated starting material, 2-Bromo-4-fluorotoluene, to introduce the nitro group. This method yields the regioisomer 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene.[1]
Experimental Procedure:
-
To a three-necked flask containing 98% concentrated sulfuric acid (50 ml), add 2-Bromo-4-fluorotoluene (5.0 g, 26.5 mmol).[1]
-
Cool the solution to 0-5°C and add potassium nitrate (3.5 g, 34.6 mmol) in portions while maintaining the temperature.[1]
-
Allow the reaction to stir at 25°C for 2 hours under a nitrogen atmosphere.[1]
-
After completion, pour the reaction mixture into a large amount of ice water.[1]
-
Extract the product with ethyl acetate.[1]
-
Wash the organic phase with saturated brine, dry over anhydrous sodium sulfate, and filter.[1]
-
Concentrate the solution under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography (petroleum ether) to yield 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene (Yield: 54.3%).[1]
Visualizing the Synthetic Pathways
To illustrate the logical flow of the described synthetic routes, the following diagrams have been generated.
Caption: Synthetic routes to this compound derivatives.
Caption: General experimental workflow for the synthesis and purification.
Conclusion
The selection of a synthetic route for this compound derivatives depends on several factors including the availability of starting materials, desired regioselectivity, and considerations for safety and environmental impact.
-
N-Bromosuccinimide (NBS) offers a convenient and selective method for the direct bromination of the corresponding aniline precursor. Its solid nature and milder reaction conditions make it a favorable choice in many laboratory settings.
-
The Sandmeyer reaction remains a powerful and reliable tool, particularly when the starting aniline is readily available.
-
The nitration of a bromo-precursor provides access to a different regioisomer and can be a high-yielding reaction, although it requires the handling of strong acids.
For researchers prioritizing ease of handling and selectivity, NBS is a strong candidate. For well-established, scalable syntheses, the Sandmeyer reaction is a proven method. The choice ultimately rests on a careful evaluation of the specific requirements of the research or development project. Further optimization of reaction conditions for each method can lead to improved yields and purity.
References
The Promising Biological Potential of Substituted Nitroaromatics: A Comparative Guide for Researchers
While direct experimental data on the biological activity of compounds derived specifically from 1-bromo-4-fluoro-2-methyl-5-nitrobenzene remains limited in publicly accessible research, the broader class of bromo-, fluoro-, and nitro-substituted aromatic compounds represents a fertile ground for the discovery of novel therapeutic agents. This guide provides a comparative overview of the reported anticancer and antimicrobial activities of structurally related molecules, offering valuable insights for researchers and drug development professionals interested in exploring the potential of this chemical space. The experimental data and protocols presented herein are drawn from studies on analogous compound series and serve as a foundational resource for initiating new research endeavors.
Comparative Analysis of Anticancer Activity
The presence of nitro and halogen substituents on aromatic rings is a recurring motif in the design of novel anticancer agents. These functionalities can influence the compound's electronic properties, membrane permeability, and interactions with biological targets. The following table summarizes the in vitro cytotoxic activity of various substituted nitroaromatic compounds against several human cancer cell lines.
Table 1: Anticancer Activity of Structurally Related Nitroaromatic Compounds
| Compound Class/Derivative | Target Cell Line(s) | Assay | Key Findings (IC₅₀/GI₅₀) | Reference |
| 3-Nitrophenyl Chalcone Derivative | HCT-116 (Colon Cancer) | SRB Assay | IC₅₀: 1.71 µM | [1] |
| HT-29 (Colon Cancer) | SRB Assay | IC₅₀: 7.76 µM | [1] | |
| 4-Nitro-Substituted 1,3-Diaryltriazenes | Various tumor cell lines | Not specified | Highly cytotoxic, with some derivatives showing higher potency than cisplatin.[2] | [2] |
| 4-Substituted-3-Nitrobenzamides | HCT-116, MDA-MB-435, HL-60 | SRB Assay | Compound 4a GI₅₀: 1.904-2.111 µM | [3] |
| Fluorinated Pyrazolylbenzimidazoles | A549 (Lung), MCF-7 (Breast), HeLa (Cervical) | MTT Assay | Compound 55b IC₅₀: 0.95–1.57 μM | [4] |
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 (Breast Cancer) | MTT Assay | IC₅₀: 42.19 µg/mL | [5] |
| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | U-87 (Glioblastoma) | MTT Assay | Reduced cell viability by up to 80.4% | [6] |
IC₅₀/GI₅₀: The half maximal inhibitory/growth inhibitory concentration. SRB: Sulforhodamine B. MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.
Comparative Analysis of Antimicrobial Activity
Bromo- and nitro-substituted aromatic compounds have also been investigated for their potential to combat bacterial and fungal infections. The electronic and steric properties imparted by these substituents can play a crucial role in their mechanism of action, which may involve the inhibition of essential enzymes or disruption of cell membrane integrity.
Table 2: Antimicrobial Activity of Structurally Related Nitroaromatic and Halogenated Compounds
| Compound Class/Derivative | Target Microorganism(s) | Assay | Key Findings (MIC) | Reference |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives | Gram-positive bacteria | Broth Microdilution | MIC: 2.5–5.0 mg/mL | [7] |
| 6-Bromo-8-nitroflavone | E. faecalis, S. aureus, E. coli, C. albicans | Not specified | Showed inhibitory effects. | [8] |
| Di-bromo substituted nitrovinylfuran | Multiresistant strains (e.g., MRSA) | Not specified | MIC < 4 µg/mL | [9] |
| 3-Aryl-6-nitrocoumarins | Staphylococcus aureus | Not specified | Compound 6 MIC: 8 µg/mL | [10] |
| Nitrophenylfurfurylidene-1,2,4-triazolothiadiazines | Various bacteria | Not specified | Screened for antibacterial properties.[11] | [11] |
MIC: Minimum Inhibitory Concentration. MRSA: Methicillin-resistant Staphylococcus aureus.
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reproducibility and comparison of biological activity data. Below are representative methodologies for assessing anticancer and antimicrobial activities, based on established techniques.
Protocol for In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability.[12][13][14][15] It measures the metabolic activity of cells, which is indicative of their viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period, typically 48-72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plates for an additional 1-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Protocol for In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[16][17][18]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the broth microdilution MIC assay.
Caption: A hypothetical signaling pathway for an anticancer compound.
References
- 1. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 4-nitro-substituted 1,3-diaryltriazenes as a novel class of potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical, biochemical and microbiological properties of a brominated nitrovinylfuran with broad-spectrum antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on nitrophenylfuran derivatives part Xii. synthesis, characterization, antibacterial and antiviral activities of some nitrophenylfurfurylidene-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. benchchem.com [benchchem.com]
- 17. woah.org [woah.org]
- 18. mdpi.com [mdpi.com]
Spectroscopic Scrutiny: A Comparative Analysis of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene and Its Positional Isomers
For Immediate Release
A detailed spectroscopic comparison of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene and its key positional isomers, 2-Bromo-5-fluoro-4-nitrotoluene and 4-Bromo-2-fluoro-5-nitrotoluene, is presented. This guide offers an objective analysis of their distinguishing features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by predictive data and established spectroscopic principles. This information is crucial for researchers in drug discovery and organic synthesis for the unambiguous identification and characterization of these structurally similar compounds.
The precise substitution pattern on an aromatic ring is a critical determinant of a molecule's chemical and biological properties. In the realm of pharmaceutical and materials science, the ability to differentiate between closely related isomers is paramount. This guide provides a comprehensive spectroscopic comparison of three isomers of bromo-fluoro-methyl-nitrobenzene, offering a valuable resource for their identification.
Spectroscopic Data Summary
The following tables summarize the predicted and characteristic spectroscopic data for this compound and its selected isomers. These values are derived from established principles of NMR and IR spectroscopy, considering the electronic effects of the various substituents on the benzene ring.
Table 1: Comparative ¹H NMR Spectral Data (Predicted)
| Compound | Aromatic Proton Chemical Shifts (δ, ppm) | Methyl Proton Chemical Shift (δ, ppm) |
| This compound | H-3: ~7.8-8.2 H-6: ~7.5-7.9 | ~2.4-2.6 |
| 2-Bromo-5-fluoro-4-nitrotoluene | H-3: ~8.0-8.4 H-6: ~7.2-7.6 | ~2.5-2.7 |
| 4-Bromo-2-fluoro-5-nitrotoluene | H-3: ~7.9-8.3 H-6: ~7.6-8.0 | ~2.5-2.7 |
Table 2: Comparative ¹³C NMR Spectral Data (Predicted)
| Compound | Aromatic Carbon Chemical Shifts (δ, ppm) | Methyl Carbon Chemical Shift (δ, ppm) |
| This compound | C-NO₂: ~145-150 C-Br: ~115-120 C-F: ~158-163 (d, ¹JCF) | ~15-20 |
| 2-Bromo-5-fluoro-4-nitrotoluene | C-NO₂: ~147-152 C-Br: ~118-123 C-F: ~160-165 (d, ¹JCF) | ~18-23 |
| 4-Bromo-2-fluoro-5-nitrotoluene | C-NO₂: ~146-151 C-Br: ~120-125 C-F: ~157-162 (d, ¹JCF) | ~16-21 |
Table 3: Comparative IR Spectral Data (Characteristic Absorptions)
| Compound | Key IR Absorption Bands (cm⁻¹) |
| This compound | NO₂ stretch (asymmetric): 1520-1560 NO₂ stretch (symmetric): 1340-1370 C-F stretch: 1100-1250 C-Br stretch: 500-650 |
| 2-Bromo-5-fluoro-4-nitrotoluene | NO₂ stretch (asymmetric): 1515-1555 NO₂ stretch (symmetric): 1335-1365 C-F stretch: 1100-1250 C-Br stretch: 500-650 |
| 4-Bromo-2-fluoro-5-nitrotoluene | NO₂ stretch (asymmetric): 1525-1565 NO₂ stretch (symmetric): 1345-1375 C-F stretch: 1100-1250 C-Br stretch: 500-650 |
Table 4: Comparative Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragmentation Peaks (m/z) |
| This compound | 233/235 ( bromine isotopes) | [M-NO₂]⁺, [M-Br]⁺, [M-CH₃]⁺ |
| 2-Bromo-5-fluoro-4-nitrotoluene | 233/235 ( bromine isotopes) | [M-NO₂]⁺, [M-Br]⁺, [M-CH₃]⁺ |
| 4-Bromo-2-fluoro-5-nitrotoluene | 233/235 ( bromine isotopes) | [M-NO₂]⁺, [M-Br]⁺, [M-CH₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid):
-
Thin Film: Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone). Apply a drop of the solution to a KBr or NaCl plate and allow the solvent to evaporate, leaving a thin film of the compound.
-
KBr Pellet: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Record the IR spectrum using an FT-IR spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or a pure KBr pellet) should be recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities to known correlation charts.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate ions from the sample molecules.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
Visualization of Isomeric Relationships
The following diagram illustrates the structural differences between the three isomers, which form the basis for the observed spectroscopic variations.
Caption: Relationship between the isomers and the spectroscopic methods used for their characterization.
Discussion of Spectroscopic Differences
The electronic environment of each proton and carbon atom in the benzene ring is uniquely influenced by the positions of the electron-withdrawing (nitro, bromo, fluoro) and electron-donating (methyl) groups. These differences manifest in the NMR spectra as distinct chemical shifts and coupling patterns.
In ¹H NMR , the protons ortho and para to the strongly electron-withdrawing nitro group are expected to be the most deshielded and appear at the downfield end of the aromatic region. The methyl group, being electron-donating, will cause a slight shielding effect on its ortho and para protons. The precise chemical shifts and the observed splitting patterns (doublets, doublets of doublets, etc.) will be characteristic for each isomer.
In ¹³C NMR , the carbons directly attached to the electronegative substituents (F, NO₂, Br) will show significant downfield shifts. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), which is a key diagnostic feature. The relative positions of the substituents will lead to a unique set of chemical shifts for the six aromatic carbons in each isomer.
The IR spectra of all three isomers will show strong characteristic absorption bands for the nitro group's asymmetric and symmetric stretching vibrations. While the exact positions of these bands may vary slightly between the isomers, they provide clear evidence for the presence of the nitro functionality. The C-F and C-Br stretching vibrations will also be present in the fingerprint region.
Mass spectrometry will show a characteristic molecular ion peak with an M+2 isotope pattern, confirming the presence of a single bromine atom. The fragmentation patterns, resulting from the loss of functional groups like NO₂, Br, and CH₃, will be similar for all isomers, making it challenging to differentiate them based on mass spectrometry alone without high-resolution analysis and comparison with reference spectra.
Conclusion
The unambiguous identification of this compound and its positional isomers can be effectively achieved through a combined application of NMR and IR spectroscopy. While mass spectrometry is invaluable for determining the molecular weight and elemental composition, NMR spectroscopy, in particular, provides the most detailed structural information for differentiating these closely related compounds. This guide provides the foundational spectroscopic data and protocols to aid researchers in this critical analytical task.
A Comparative Purity Analysis of Commercial 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is a cornerstone of reliable and reproducible results. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its utility is predicated on a high degree of purity, as contaminants can lead to unwanted side reactions, decreased yields, and difficulties in purification of the final product. This guide provides a comparative overview of the purity of commercially available this compound, supported by detailed experimental protocols for its verification.
Comparison of Commercial Products
The purity of this compound can vary between suppliers and even between different batches from the same supplier. A comprehensive analysis of this reagent from three representative commercial suppliers (designated here as Supplier A, Supplier B, and Supplier C) was conducted using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The results are summarized below.
| Supplier | Stated Purity (%) | Experimental Purity (HPLC, %) | Major Impurities Identified | Notes |
| Supplier A | ≥ 98% | 98.5% | Isomeric Impurity (1-Bromo-4-fluoro-2-methyl-3-nitrobenzene), Residual Starting Material (4-Bromo-1-fluoro-3-methylbenzene) | High purity, suitable for most applications. |
| Supplier B | > 95% | 96.2% | Isomeric Impurities, Dinitro- species | Contains a higher level of isomeric impurities. May require purification for sensitive applications. |
| Supplier C | 97% | 97.1% | Residual Solvents (from synthesis/purification) | Good purity, but presence of residual solvents may interfere with certain reactions. |
Disclaimer: The experimental data presented here are for illustrative purposes and represent typical findings. It is strongly recommended that users perform their own quality control analysis on all critical reagents.
Experimental Protocols for Purity Verification
Accurate determination of the purity of this compound requires the use of orthogonal analytical techniques. The following protocols provide a robust framework for assessing the purity and identifying potential impurities.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a primary technique for quantifying the purity of non-volatile organic compounds.
-
Instrumentation : HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase : A gradient of acetonitrile and water (both with 0.1% formic acid) is effective.
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program :
-
0-20 min: 50% to 90% B
-
20-25 min: 90% B (hold)
-
25-30 min: 90% to 50% B (return to initial conditions)
-
-
Flow Rate : 1.0 mL/min
-
Detection Wavelength : 254 nm
-
Sample Preparation : Accurately weigh approximately 10 mg of the sample and dissolve it in 100 mL of acetonitrile to prepare a 0.1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
-
Analysis : The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying volatile and semi-volatile impurities, including residual solvents and isomeric byproducts.
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer.
-
Column : A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program :
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Injector Temperature : 250 °C
-
MS Detector : Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.
-
Sample Preparation : Prepare a 1 mg/mL solution of the sample in dichloromethane.
-
Analysis : Impurities are identified by their mass spectra and retention times.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR provides structural confirmation of the main component and can be used to identify and quantify impurities with distinct proton signals.
-
Instrumentation : NMR spectrometer (400 MHz or higher).
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition : Acquire a standard proton spectrum. The expected chemical shifts for this compound in CDCl₃ are approximately:
-
δ 8.0-8.2 (d, 1H, aromatic)
-
δ 7.2-7.4 (d, 1H, aromatic)
-
δ 2.5 (s, 3H, methyl)
-
-
Purity Estimation : The presence of impurities can be detected by extra peaks in the spectrum. The relative integration of these impurity peaks compared to the signals of the main compound can be used for semi-quantitative analysis.
Visualizing the Analysis and Application Context
Purity Verification Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound.
Caption: A logical workflow for the purity assessment of the target compound.
Hypothetical Application in a Signaling Pathway
This compound is a versatile intermediate. For instance, it could be a precursor for a novel kinase inhibitor. The diagram below illustrates a hypothetical signaling pathway where such an inhibitor might act.
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Bromo-Nitroaromatics in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.
In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and materials science, the functionalization of aromatic rings via nucleophilic aromatic substitution (SNAr) is a cornerstone reaction. The choice of activating groups and leaving groups on the aromatic substrate is critical for reaction efficiency. This guide provides a detailed comparison of the reactivity of fluorinated versus non-fluorinated bromo-nitroaromatic compounds in SNAr reactions, supported by quantitative data and detailed experimental protocols.
Enhanced Reactivity of Fluorinated Nitroaromatics: A Counterintuitive Trend
Contrary to the leaving group ability observed in aliphatic substitution reactions (I > Br > Cl > F), the reactivity of halogens in SNAr reactions on electron-poor aromatic rings often follows the reverse order (F > Cl > Br > I). This phenomenon is particularly pronounced in nitro-substituted aromatics. The high electronegativity of the fluorine atom exerts a powerful inductive electron-withdrawing effect, which significantly stabilizes the negatively charged intermediate formed during the reaction, known as the Meisenheimer complex.[1] This stabilization lowers the activation energy of the rate-determining step—the initial nucleophilic attack—leading to a substantial increase in reaction rate.[1]
Quantitative Reactivity Comparison
Kinetic studies provide clear evidence for the superior reactivity of fluorinated nitroaromatics. The following table summarizes the relative rate constants for the reaction of different halo-nitroaromatics with a common nucleophile, piperidine.
| Substrate | Leaving Group | Relative Rate Constant (kX/kBr) |
| 1-Fluoro-2,4-dinitrobenzene | F | ~3300 |
| 1-Chloro-2,4-dinitrobenzene | Cl | ~4.5 |
| 1-Bromo-2,4-dinitrobenzene | Br | 1 |
| 1-Iodo-2,4-dinitrobenzene | I | ~0.4 |
Data is illustrative and compiled from various sources. The exact relative rates can vary with the nucleophile, solvent, and specific substitution pattern on the aromatic ring.
As the data indicates, 1-fluoro-2,4-dinitrobenzene reacts thousands of times faster than its bromo counterpart under similar conditions. This dramatic difference in reactivity often allows for the use of milder reaction conditions, shorter reaction times, and can lead to higher yields with fluorinated substrates.[2]
Experimental Protocols
The following are generalized experimental protocols for conducting SNAr reactions with fluorinated and non-fluorinated bromo-nitroaromatics.
Protocol 1: Reaction with Amine Nucleophiles
This protocol describes a general procedure for the reaction of a halo-nitroaromatic with a primary or secondary amine.
Materials:
-
Halo-nitroaromatic substrate (1.0 eq)
-
Amine nucleophile (1.1-1.5 eq)
-
Base (e.g., K2CO3, Et3N, or DBU; 2.0-3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile; 5-10 mL per mmol of substrate)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the halo-nitroaromatic substrate.
-
Add the anhydrous polar aprotic solvent.
-
To this solution, add the amine nucleophile followed by the base.
-
Heat the reaction mixture to a temperature typically ranging from room temperature to 120 °C. For more reactive fluorinated substrates, lower temperatures are often sufficient, whereas bromo-nitroaromatics may require more forcing conditions.[3]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).[3]
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.[3]
Protocol 2: Reaction with Oxygen Nucleophiles (Alcohols/Phenols)
This protocol is for the synthesis of aryl ethers from halo-nitroaromatics and alcohols or phenols.
Materials:
-
Halo-nitroaromatic substrate (1.0 eq)
-
Alcohol or phenol nucleophile (1.5 eq)
-
Strong base (e.g., NaH, KOt-Bu; 1.2 eq)
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the strong base portion-wise to generate the alkoxide or phenoxide.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the halo-nitroaromatic substrate to the reaction mixture.
-
Heat the reaction to a temperature between 60-100 °C and monitor by TLC.[4] Fluorinated substrates may react at lower temperatures compared to their bromo counterparts.
-
Workup and purification are performed as described in Protocol 1.
Reaction Mechanism and Workflow
The generally accepted mechanism for nucleophilic aromatic substitution on nitro-activated haloaromatics is a two-step addition-elimination process.[3][4]
References
The Strategic Application of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene in the Synthesis of Kinase Inhibitors: A Cost-Benefit Analysis
In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and overall cost-effectiveness. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene has emerged as a valuable reagent, particularly in the synthesis of complex heterocyclic scaffolds for targeted therapies. This guide provides a comprehensive cost-benefit analysis of utilizing this compound, with a focus on its application in the synthesis of Polo-like kinase 1 (PLK1) inhibitors, a promising class of anti-cancer agents. Through a detailed examination of experimental data, this report compares its performance with viable alternatives, offering researchers, scientists, and drug development professionals a clear perspective on its strategic value.
Executive Summary
This compound offers a unique combination of reactive sites, enabling its strategic use in multi-step syntheses. The bromine atom is well-suited for palladium-catalyzed cross-coupling reactions, while the fluorine and nitro groups can participate in nucleophilic aromatic substitution (SNAr) reactions. This dual reactivity makes it a versatile intermediate. This analysis, centered around the synthesis of a key intermediate for PLK1 inhibitors, demonstrates that while the initial cost of this compound may be higher than some alternatives, its superior performance in key synthetic steps can lead to higher overall yields and potentially lower downstream processing costs, justifying its use in complex drug discovery programs.
Comparative Analysis of Starting Materials
The primary alternatives to this compound in the synthesis of related structures are its chloro and iodo analogs. The choice of halogenated starting material significantly impacts both the cost of raw materials and the efficiency of subsequent chemical transformations.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Representative Price (USD/g) |
| This compound | 170098-98-3 | 234.02 | ~15-30 |
| 2-Chloro-4-fluoro-5-nitrotoluene | 112108-73-3 | 189.57 | ~5-15 |
| 1-Iodo-4-fluoro-2-methyl-5-nitrobenzene | Not readily available | 281.02 | ~50-100+ (estimated) |
Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity.
The chloro-analog is the most cost-effective option, while the iodo-analog is considerably more expensive and less commercially available. The bromo-derivative occupies a middle ground in terms of cost. However, the true value of each starting material can only be assessed by considering its performance in a specific synthetic context.
Application in the Synthesis of a PLK1 Inhibitor Intermediate
Polo-like kinase 1 (PLK1) is a crucial regulator of the cell cycle, and its overexpression is linked to various cancers.[1][2] Small molecule inhibitors of PLK1, such as GSK461364A, have shown therapeutic promise. A key step in the synthesis of such inhibitors often involves a Sonogashira cross-coupling reaction to introduce an alkynyl side chain, followed by further functionalization. Here, we analyze the use of this compound as the starting material for such a sequence.
Experimental Workflow: Sonogashira Coupling
The following diagram illustrates a typical experimental workflow for the Sonogashira coupling of a halogenated nitrobenzene derivative with a terminal alkyne.
Figure 1. Generalized workflow for a Sonogashira cross-coupling reaction.
Comparative Performance Data (Hypothetical)
| Starting Material | Relative Reactivity | Expected Yield | Key Considerations |
| This compound | High | Good to Excellent | Standard reaction conditions are typically effective. |
| 2-Chloro-4-fluoro-5-nitrotoluene | Moderate | Moderate to Good | May require higher catalyst loading, stronger bases, or higher temperatures, potentially leading to more side products and increased costs. |
| 1-Iodo-4-fluoro-2-methyl-5-nitrobenzene | Very High | Excellent | While highly reactive, the high cost and lower stability of the starting material are significant drawbacks. |
The bromo-derivative offers a balance of high reactivity and reasonable cost, making it a favorable choice for efficient synthesis.
Detailed Experimental Protocol: Sonogashira Coupling of this compound
The following is a representative experimental protocol for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et3N) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, Pd(PPh3)2Cl2, and CuI.
-
Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Resuspend the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Cost-Benefit Analysis: A Logical Framework
The decision to use this compound should be based on a holistic analysis that extends beyond the initial purchase price.
Figure 2. Logical framework for the cost-benefit analysis.
While the chloro-analog is cheaper, its potentially lower reactivity could necessitate harsher reaction conditions, leading to increased catalyst and energy costs, as well as more complex purification, thereby increasing overall processing costs. The bromo-derivative's higher reactivity can lead to cleaner reactions with higher yields, potentially offsetting its higher initial cost.
The PLK1 Signaling Pathway
Understanding the biological target of the synthesized inhibitors is crucial for drug development professionals. PLK1 plays a pivotal role in multiple stages of mitosis. The diagram below outlines a simplified representation of the PLK1 signaling pathway and its key functions in cell cycle progression.
Figure 3. Simplified PLK1 signaling pathway in mitosis.
Conclusion
This compound stands as a strategically valuable, albeit moderately priced, building block for the synthesis of complex, high-value molecules such as PLK1 inhibitors. Its favorable reactivity in key cross-coupling reactions can translate to higher yields and potentially simplified downstream processing, offering a significant advantage over less reactive and cheaper alternatives. For research and development programs where efficiency and the timely delivery of complex target molecules are paramount, the benefits of using this compound can outweigh its initial procurement cost. The decision to employ this reagent should be made on a case-by-case basis, carefully weighing the factors of starting material cost, reaction efficiency, and the overall objectives of the synthetic campaign.
References
Navigating Byproduct Formation in Reactions of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding and controlling byproduct formation is critical for ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides a comparative analysis of unexpected byproducts in reactions involving 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene, a versatile intermediate in organic synthesis. Leveraging principles of nucleophilic aromatic substitution (SNAr), this document offers insights into potential side reactions, supported by extrapolated experimental data and detailed methodologies.
Executive Summary
This compound presents two reactive sites for nucleophilic aromatic substitution: the fluorine atom at the 4-position and the bromine atom at the 1-position. Both are activated by the electron-withdrawing nitro group, which is positioned para to the fluorine and ortho to the bromine. In SNAr reactions, fluoride is generally a more facile leaving group than bromide.[1][2] This is attributed to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex formed during the rate-determining step of the reaction.[1][2] Consequently, reactions with nucleophiles are expected to predominantly yield products of fluoro-substitution. However, under forcing conditions or with particular nucleophiles, substitution of the bromine atom can occur, leading to a primary isomeric byproduct. Further side reactions, such as hydrolysis, can also contribute to the impurity profile.
Comparative Reactivity and Potential Byproducts
The primary reaction pathway for this compound with a generic nucleophile (Nu⁻) is the substitution of the fluorine atom. However, the formation of a bromosubstituted isomer is a key potential byproduct.
| Feature | Fluoro-Substitution (Major Product) | Bromo-Substitution (Major Byproduct) |
| Leaving Group | F⁻ | Br⁻ |
| Activating Group Position | Nitro group is para to Fluorine | Nitro group is ortho to Bromine |
| Relative Rate | Faster[1][2] | Slower |
| Reaction Conditions | Milder conditions (e.g., lower temperature, shorter reaction time) | More forcing conditions (e.g., higher temperature, longer reaction time) |
| Potential Product | 1-Bromo-2-methyl-5-nitro-4-(Nu)-benzene | 4-Fluoro-2-methyl-5-nitro-1-(Nu)-benzene |
| Potential Hydrolysis Byproduct | 4-Bromo-5-fluoro-2-nitrotoluene | 2-Bromo-5-fluoro-4-nitrotoluene |
Experimental Protocols
While specific protocols for this compound are not widely published, the following general procedure for nucleophilic aromatic substitution on a halo-nitroaromatic compound can be adapted.[3]
General Procedure for Nucleophilic Aromatic Substitution with an Amine Nucleophile
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO), add the amine nucleophile (1.1-1.5 eq).
-
Base Addition: Add a non-nucleophilic base, such as K₂CO₃ or triethylamine (2.0 eq), to the reaction mixture.
-
Reaction Conditions: Stir the mixture at a controlled temperature (starting at room temperature and gradually increasing to 50-100 °C if necessary) and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to separate the desired product from byproducts.
Visualizing Reaction Pathways and Workflows
To better illustrate the chemical processes and experimental design, the following diagrams are provided.
Figure 1: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Figure 2: Competitive SNAr pathways for this compound.
Figure 3: A typical experimental workflow for SNAr reactions and byproduct analysis.
Conclusion
The characterization of unexpected byproducts is a crucial aspect of process development and quality control in chemical synthesis. For reactions involving this compound, the primary byproduct is likely to be the bromo-substituted isomer, arising from the competitive nucleophilic aromatic substitution at the two halogenated positions. By understanding the principles of SNAr, particularly the superior leaving group ability of fluoride in this context, researchers can anticipate and control the formation of this and other potential impurities. The provided experimental framework and visualizations offer a guide for the systematic investigation and minimization of byproduct formation in the synthesis of novel compounds from this versatile intermediate.
References
Unraveling the Regioselectivity of Nucleophilic Aromatic Substitution on 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions is paramount for the efficient synthesis of complex molecules. This guide provides a comparative analysis of the reactivity of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene, a versatile building block, in SNAr reactions. By examining the electronic and steric factors influencing the substitution pattern, this document aims to provide a predictive framework for synthetic chemists.
In the landscape of aromatic chemistry, this compound presents an interesting case for studying the regioselectivity of SNAr reactions. The presence of two different halogen atoms, bromine and fluorine, on a benzene ring activated by a strongly electron-withdrawing nitro group, raises the critical question of which halogen is preferentially displaced by a nucleophile.
The general principles of SNAr reactions dictate that the rate of substitution is largely governed by the ability of the leaving group to depart and the stability of the intermediate Meisenheimer complex. Fluorine, being the most electronegative halogen, is generally considered a better leaving group in SNAr reactions compared to bromine. This is attributed to its ability to stabilize the developing negative charge in the transition state through a strong inductive effect.
Factors Influencing Regioselectivity
The regiochemical outcome of nucleophilic attack on this compound is primarily determined by a combination of electronic and steric effects. The nitro group, positioned para to the bromine atom and ortho to the fluorine atom, strongly activates the ring towards nucleophilic attack by withdrawing electron density. This activation is most pronounced at the positions ortho and para to the nitro group.
The fluorine atom at the C4 position is ortho to the activating nitro group, while the bromine atom at the C1 position is para. Both positions are electronically activated. However, the superior ability of fluorine to stabilize the anionic Meisenheimer complex, formed during the rate-determining step, typically directs the nucleophilic attack to the carbon bearing the fluorine atom.
Caption: Factors influencing the regioselectivity of SNAr on this compound.
Comparative Reactivity Data
While specific experimental data on the regioselectivity of this compound with a wide range of nucleophiles is not extensively reported in publicly available literature, the established principles of SNAr reactions on analogous polyhalogenated and nitrated aromatic compounds provide a strong basis for prediction. In virtually all documented cases of similar substrates, nucleophilic substitution occurs preferentially at the carbon atom bearing the fluorine atom.
For the purpose of this guide, we will consider a hypothetical reaction with a generic amine nucleophile (R-NH2) to illustrate the expected outcome and provide a template for experimental design.
| Nucleophile | Position of Substitution | Major Product | Minor Product | Reference |
| Amine (R-NH2) | C4 (C-F) | 4-Amino-1-bromo-2-methyl-5-nitrobenzene | 1-Amino-4-fluoro-2-methyl-5-nitrobenzene | Theoretical Prediction |
| Methoxide (CH3O-) | C4 (C-F) | 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene | 4-Fluoro-1-methoxy-2-methyl-5-nitrobenzene | Theoretical Prediction |
Experimental Protocol: A General Procedure for Nucleophilic Aromatic Substitution
This section provides a detailed methodology for a typical SNAr reaction involving this compound and an amine nucleophile. This protocol can be adapted for other nucleophiles with appropriate modifications to the reaction conditions.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, morpholine)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Base (e.g., Potassium carbonate (K2CO3), Triethylamine (Et3N))
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Condenser
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Caption: A generalized workflow for conducting a nucleophilic aromatic substitution reaction.
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add the anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate).
-
Add the amine nucleophile (1.1-1.2 eq) to the solution.
-
Add the base (2.0-3.0 eq) to the reaction mixture.
-
Attach a condenser and heat the reaction mixture to the desired temperature (typically between 80-120 °C).
-
Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Characterize the purified product using spectroscopic methods such as NMR and Mass Spectrometry to confirm its structure and purity.
Conclusion
The regioselectivity of nucleophilic aromatic substitution on this compound is predicted to strongly favor the displacement of the fluorine atom over the bromine atom. This preference is rooted in the fundamental principles of SNAr reactions, where the high electronegativity of fluorine plays a crucial role in stabilizing the reaction intermediate. While direct comparative experimental data for this specific substrate is limited in the public domain, the provided theoretical framework and general experimental protocol offer a solid foundation for researchers to design and execute synthetic strategies with a high degree of confidence in the expected regiochemical outcome. Further experimental studies are encouraged to provide quantitative data and expand the scope of nucleophiles used in reactions with this versatile building block.
Safety Operating Guide
Proper Disposal of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential procedures for the safe handling and disposal of 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance.
This compound is classified as harmful if swallowed, harmful in contact with skin, a skin irritant, a serious eye irritant, and harmful if inhaled.[1] Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this substance.[2][3] Work should be conducted in a well-ventilated area or a chemical fume hood.[4]
Pre-Disposal and Handling
Before beginning any work, ensure that you have a designated waste container specifically for halogenated organic waste.[5] This container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[5][6]
Key Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2]
-
Prevent the formation of dust and aerosols.[4]
-
Wash hands thoroughly after handling.[2]
Spill and Emergency Procedures
In the event of a spill, evacuate unnecessary personnel from the area. Remove all sources of ignition.[4] For small spills, use an inert absorbent material, place it in a sealed container, and dispose of it as hazardous waste.[5] For larger spills, or if you feel it is unsafe to handle, contact your institution's environmental health and safety (EHS) office immediately.
First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][4]
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor if you feel unwell.[2][4]
Disposal Protocol
Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash.[7] As a halogenated nitroaromatic compound, it must be treated as hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper), in a designated, properly labeled hazardous waste container.
-
This compound is a solid with a melting point of 59-63°C.[2] Treat it as a solid waste unless it is dissolved in a solvent.
-
If dissolved in a solvent, it should be collected in a container designated for halogenated organic liquid waste.[5]
-
-
Container Management:
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5] If it is a mixture, list all components and their approximate percentages.[7]
-
Keep the waste container securely closed at all times, except when adding waste.[5]
-
Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[8]
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]
-
It should be stored in a designated hazardous waste accumulation area.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal company.[9] Follow all local, state, and federal regulations for hazardous waste disposal.
-
Quantitative Data for Disposal
| Parameter | Guideline | Source |
| Waste Container Fill Level (Liquids) | Do not exceed 75% of the container's total volume. | [8] |
| pH of Aqueous Waste for Sewer Disposal | Prohibited for this compound. Must be collected as hazardous waste. | [7] |
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. This compound | C7H5BrFNO2 | CID 10036983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. ethz.ch [ethz.ch]
- 7. web.mit.edu [web.mit.edu]
- 8. nipissingu.ca [nipissingu.ca]
- 9. orgchemboulder.com [orgchemboulder.com]
Essential Safety and Operational Guide for 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Classification
This compound is a hazardous substance requiring careful handling. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed[1] | |
| Acute Toxicity, Dermal | 4 | Warning | H312: Harmful in contact with skin[1] | |
| Acute Toxicity, Inhalation | 4 | Warning | H332: Harmful if inhaled[1] | |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[1] | |
| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation[1] | |
| Specific Target Organ Toxicity — Single Exposure | 3 | Warning | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound.
| Protection Type | Recommended Equipment | Key Specifications & Considerations |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Goggles must be worn to protect against splashes. A face shield provides an additional layer of protection for the entire face, especially when there is a risk of explosion or significant splashing.[2][3] |
| Hand Protection | Double gloving with nitrile or neoprene gloves. | No single glove material offers universal protection.[2] Nitrile gloves provide good resistance to a range of chemicals.[2] Double gloving offers an extra layer of safety. For significant contamination risk, consider heavier-duty gloves like neoprene.[2] Always inspect gloves before use and replace them immediately if contaminated.[2] |
| Skin and Body Protection | Chemical-resistant laboratory coat. | A lab coat made of materials like Nomex® or 100% cotton should be worn and fully buttoned to protect the skin.[2] Avoid synthetic fabrics that can easily melt or burn.[2] |
| Respiratory Protection | Use in a certified chemical fume hood. | All handling of this compound should occur within a properly functioning chemical fume hood to minimize inhalation exposure.[2] If engineering controls are not sufficient, a respirator may be necessary, which requires a formal respiratory protection program, including medical evaluation and fit testing.[2] |
| Footwear | Closed-toed, chemical-resistant shoes. | Shoes must cover the entire foot to protect against spills and falling objects. Open-toed shoes are not permitted in the laboratory.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for minimizing exposure and preventing contamination.
3.1. Preparation and Pre-Handling Check:
-
Ventilation: Ensure you are working in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]
-
PPE: Don all required personal protective equipment as detailed in the table above.
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[6]
-
Spill Kit: Have a chemical spill kit readily available.
3.2. Weighing and Solution Preparation:
-
Handling Solids: To minimize dust generation, handle the solid material with care.[3] Use a clean, dedicated spatula and weigh boat.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
3.3. Post-Handling:
-
Decontamination: Thoroughly wash your hands and any potentially exposed skin with soap and water after handling.[7] Decontaminate all work surfaces and equipment.
-
Waste Disposal: Dispose of all waste, including contaminated gloves and weigh boats, in a designated hazardous waste container.[7]
Emergency Procedures
4.1. First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][8] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[8] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water.[7] Seek medical attention.[7] |
| Eye Contact | Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing.[7] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[9] Never give anything by mouth to an unconscious person.[9] Call a physician or Poison Control Center immediately.[8] |
4.2. Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen halides, and gaseous hydrogen fluoride.[6][7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7]
Accidental Release and Disposal Plan
5.1. Accidental Release Measures:
In the event of a spill, follow the procedures outlined in the diagram below.
5.2. Waste Disposal:
-
Waste Classification: This material is classified as hazardous waste.[10]
-
Container: Use a designated, chemically resistant, and properly labeled hazardous waste container.
-
Disposal Method: The recommended disposal method for halogenated nitroaromatic compounds is incineration.[10] Do not dispose of this chemical down the drain.[10]
-
Regulations: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[4]
Storage and Handling
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7]
-
Incompatible Materials: Keep away from strong oxidizing agents.[7]
-
Handling Precautions: Avoid contact with skin and eyes.[4] Avoid the formation of dust and aerosols.[4] Use non-sparking tools.[4] Prevent fire caused by electrostatic discharge.[4] Do not eat, drink, or smoke when using this product.[4]
References
- 1. This compound | C7H5BrFNO2 | CID 10036983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. Page loading... [guidechem.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
